molecular formula C9H16O3 B12313890 1-Methoxy-3-methylcyclohexane-1-carboxylic acid

1-Methoxy-3-methylcyclohexane-1-carboxylic acid

Cat. No.: B12313890
M. Wt: 172.22 g/mol
InChI Key: CHPHIKDJUKGCDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methoxy-3-methylcyclohexane-1-carboxylic acid is a chemical compound with the molecular formula C9H16O3 and a molecular weight of 172.22 g/mol . It is characterized by the CAS Registry Number 53382-22-2 and is identified by the MDL number MFCD14635133 . This compound is intended for research applications and is labeled with the precautionary statement "For Research Use Only," meaning it is not intended for diagnostic or therapeutic procedures or any form of human use. As a cyclohexane derivative bearing both methoxy and carboxylic acid functional groups, this compound belongs to a class of molecules that are of significant interest in synthetic and medicinal chemistry. Related methoxy-substituted cyclohexanecarboxylic acids have been the subject of scientific studies, including research on their molecular rearrangement reactions, which is valuable for understanding reaction mechanisms and developing new synthetic methodologies . The structural features of this compound make it a potential building block for the synthesis of more complex molecules, such as pharmaceutical intermediates or ligands for biological targets. Researchers may also explore its use in the development of protease inhibitors or other bioactive compounds that interact with enzymes, given that similar carboxylic acid derivatives are known to be used in the synthesis of kinase-targeted molecules . Proper storage conditions are recommended to maintain the integrity of the product.

Properties

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

1-methoxy-3-methylcyclohexane-1-carboxylic acid

InChI

InChI=1S/C9H16O3/c1-7-4-3-5-9(6-7,12-2)8(10)11/h7H,3-6H2,1-2H3,(H,10,11)

InChI Key

CHPHIKDJUKGCDV-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1)(C(=O)O)OC

Origin of Product

United States

Foundational & Exploratory

Stereochemistry and conformational analysis of 3-methyl substituted cyclohexanes

Author: BenchChem Technical Support Team. Date: March 2026

Title: Conformational Dynamics and Stereochemical Control of 3-Methylcyclohexyl Scaffolds: A Guide for Rational Ligand Design

Executive Summary: In drug discovery, the cyclohexane ring is not merely a spacer; it is a programmable scaffold that dictates the spatial orientation of pharmacophores. While 1,4-disubstitution patterns are frequently analyzed for their "flat" vs. "bent" vectors, the 3-methyl substituted cyclohexane system presents a unique "mismatch" scenario that challenges standard conformational locking strategies. This guide analyzes the thermodynamics of the 1,3-relationship, the stereoselective manipulation of 3-methylcyclohexanone, and the spectroscopic protocols required to validate these conformations in solution.

Part 1: Theoretical Foundations & The 1,3-Diaxial Paradigm

To engineer a stable bioactive conformation, one must master the energetic penalties associated with the methyl group.

The Energetic Baseline (A-Values)

The A-value represents the free energy difference (


) between the axial and equatorial conformers.[1][2] For a methyl group, this value is 1.74 kcal/mol  favoring the equatorial position.[1][3] However, in 3-substituted systems, the interaction energy is non-additive due to the geometry of the 1,3-diaxial relationship.
Interaction TypeEnergetic Penalty (kcal/mol)Structural Consequence
Methyl (Axial) vs H (Axial) 0.85 - 0.9Moderate destabilization (1,3-diaxial H-Me).
Methyl (Axial) vs Methyl (Axial) ~3.7 - 4.0Severe destabilization (Syn-diaxial). The "Forbidden" Conformer.
Gauche (Me-Me) 0.9Present in vicinal systems, less relevant for 1,3-positioning unless ring is distorted.
The 1,3-Dimethyl Paradox

The 3-methyl group is most critical when paired with a substituent at C1 (the pharmacophore).

  • Cis-1,3-Dimethylcyclohexane (The Locked System):

    • Diequatorial Conformer: Both groups equatorial.[4][5][6]

      
       kcal/mol relative to global minimum.
      
    • Diaxial Conformer: Both groups axial.[5][6] Contains a severe Me-Me 1,3-diaxial clash.[2][7]

      
       kcal/mol.
      
    • Result: The system is effectively "locked" >99% in the diequatorial state.

  • Trans-1,3-Dimethylcyclohexane (The Mobile System):

    • Conformer A: C1-Axial, C3-Equatorial.[8]

    • Conformer B: C1-Equatorial, C3-Axial.[8]

    • Result: If the substituents are identical (e.g., both methyl), these conformers are degenerate (equal energy). The ring flips rapidly at room temperature, creating an averaged NMR signal and a "fuzzy" pharmacophore vector.

Strategic Insight: To lock a trans-1,3 system, you must introduce a "biasing" element (e.g., a tert-butyl group or high-affinity protein binding event) that forces the 3-methyl group into a specific orientation.

Part 2: Stereoselective Synthesis: 3-Methylcyclohexanone

3-Methylcyclohexanone is the primary synthons for accessing these scaffolds. The presence of the methyl group at C3 breaks the symmetry of the ketone, creating distinct steric environments for nucleophilic attack.

Nucleophilic Addition (The Furrow Effect)

When reducing 3-methylcyclohexanone, the trajectory of the hydride determines the stereochemistry of the resulting alcohol.

  • Small Nucleophiles (NaBH4, LiAlH4):

    • Prefer Axial Attack .

    • Mechanism:[9][10] The nucleophile approaches from the axial face (parallel to axial hydrogens) to avoid torsional strain with the developing C-O bond.

    • Major Product:Trans-alcohol (Equatorial OH). Note: In 3-methyl systems, the "trans" relationship (Me-Eq, OH-Eq) corresponds to the thermodynamic product.

  • Bulky Nucleophiles (L-Selectride):

    • Prefer Equatorial Attack .[1][11]

    • Mechanism:[9][10] Steric hindrance from the 3,5-axial hydrogens blocks the axial approach. The nucleophile attacks from the equatorial face.

    • Major Product:Cis-alcohol (Axial OH).

ReactionPathways Substrate 3-Methylcyclohexanone (Me = Equatorial) Reagent1 Small Hydride (NaBH4) Substrate->Reagent1 Reagent2 Bulky Hydride (L-Selectride) Substrate->Reagent2 TS_Axial TS: Axial Attack (Low Torsional Strain) Reagent1->TS_Axial Major Path TS_Eq TS: Equatorial Attack (Steric Control) Reagent2->TS_Eq Major Path Prod_Trans Trans-Alcohol (Diequatorial - Thermodynamic) TS_Axial->Prod_Trans Prod_Cis Cis-Alcohol (Axial OH - Kinetic) TS_Eq->Prod_Cis

Figure 1: Stereodivergent reduction pathways for 3-methylcyclohexanone. Small hydrides favor the thermodynamic diequatorial product, while bulky hydrides force the formation of the axial alcohol.

Part 3: Experimental Protocols for Conformational Validation

As a scientist, you cannot rely solely on prediction. You must validate the conformation in solution. The following protocol uses


H-NMR coupling constants (

-values) as a self-validating metric.
Protocol: Coupling Analysis

The Karplus equation dictates that vicinal protons with a dihedral angle of ~180° (anti-periplanar) exhibit large coupling constants (


 Hz), while those with ~60° (gauche) exhibit small constants (

Hz).

Step-by-Step Workflow:

  • Sample Preparation: Dissolve 5-10 mg of the purified cyclohexyl derivative in CDCl

    
     or C
    
    
    
    D
    
    
    . (Benzene-d6 often resolves overlapping signals better than chloroform).
  • Acquisition: Acquire a standard 1D

    
    H-NMR. If signals overlap, run a 2D COSY or HSQC to identify the proton at C1 (the carbinol proton).
    
  • Signal Analysis: Locate the multiplet for the proton at C1 (

    
    ).
    
  • Measurement: Measure the width of the signal at half-height (

    
    ) or manually calculate 
    
    
    
    values if the multiplet is resolved.
  • Validation Logic:

    • Scenario A (Axial Proton): If

      
       is axial, it will have two axial-axial couplings (with 
      
      
      
      and
      
      
      ) of ~11 Hz.
      • Visual: Wide triplet of triplets (

        
        ).
        
    • Scenario B (Equatorial Proton): If

      
       is equatorial, it has no anti-periplanar partners. All couplings are gauche (~3-5 Hz).
      
      • Visual: Narrow multiplet or broad singlet (

        
        ).
        
Protocol: Low-Temperature NMR (for Mobile Systems)

For trans-1,3-dimethylcyclohexane systems where ring flipping averages the signals:

  • Solvent: Use CD

    
    Cl
    
    
    
    (Dichloromethane-d2) or THF-d8, which remain liquid at low temperatures.
  • Cooling: Cool the probe to -80°C to -100°C.

  • Observation: At the coalescence temperature (

    
    ), the averaged signals broaden and disappear. Below 
    
    
    
    , they split into two distinct sets of signals representing the two frozen chair conformers.
  • Integration: Integrate the methyl signals for Conformer A vs. Conformer B to calculate the equilibrium constant (

    
    ) directly.
    

Part 4: Visualization of the Decision Matrix

The following diagram illustrates the logical flow for determining the stereochemistry of a 3-methyl substituted product.

NMR_Workflow Start Isolate 3-Methylcyclohexyl Derivative Identify Identify H1 Signal (Carbinol Proton) Start->Identify Analyze Analyze Splitting Pattern (J-values) Identify->Analyze Decision Is J_aa > 10 Hz present? Analyze->Decision Yes Yes: H1 is Axial Decision->Yes Wide Multiplet No No: H1 is Equatorial Decision->No Narrow Multiplet Concl_Yes Substituent is EQUATORIAL (Thermodynamic Product) Yes->Concl_Yes Concl_No Substituent is AXIAL (Kinetic/Steric Product) No->Concl_No

Figure 2: NMR decision tree for assigning relative stereochemistry in 1,3-disubstituted cyclohexanes.

References

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
  • Winstein, S., & Holness, N. J. (1955). "Neighboring Carbon and Hydrogen.[12][13] XIX. t-Butylcyclohexyl Derivatives. Quantitative Conformational Analysis." Journal of the American Chemical Society.[14] Link

  • Iglesias, M., et al. (2022). "MOF-808 as a Highly Active Catalyst for the Diastereoselective Reduction of Substituted Cyclohexanones." Catalysts. (Detailed discussion on 3-methylcyclohexanone reduction stereoselectivity). Link

  • Stork, G., & D'Angelo, J. (1974). "Condensation of enolates... Synthesis of 2-allyl-3-methylcyclohexanone." Journal of the American Chemical Society.[14] (Classic synthesis demonstrating alkylation control). Link

  • Reich, H. J. "Winplt and NMR Coupling Constants." University of Wisconsin-Madison. (Authoritative resource for NMR coupling analysis in cyclic systems). Link

Sources

Predictive and Experimental Solubility Profiling of 1-Methoxy-3-methylcyclohexane-1-carboxylic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug development increasingly relies on complex, sterically hindered building blocks to navigate novel chemical space, understanding the physicochemical properties of these intermediates becomes paramount. 1-Methoxy-3-methylcyclohexane-1-carboxylic acid (CAS 53382-22-2) is a prime example of such an intermediate. It features a lipophilic cyclohexane core heavily decorated with 1[1].

As a Senior Application Scientist, I frequently observe that failure to rigorously profile the solubility of such intermediates leads to suboptimal reaction yields and failed crystallizations. This whitepaper provides an in-depth technical analysis of its solubility profile in organic solvents. By synthesizing predictive thermodynamic models with a self-validating experimental protocol, this guide equips researchers with the mechanistic insights necessary for optimizing reaction conditions, crystallization, and downstream purification.

Physicochemical Architecture & Solvation Thermodynamics

Structural Deconstruction

To predict solubility accurately, we must first deconstruct the molecule into its solvating vectors:

  • Cyclohexane Ring & Methyl Group: Impart significant lipophilicity, driving solubility in non-polar and aromatic solvents via London dispersion forces.

  • Methoxy Group (-OCH₃): Acts as a hydrogen-bond acceptor, enhancing affinity for protic solvents.

  • Carboxylic Acid (-COOH): A strong hydrogen-bond donor and acceptor. This group is highly prone to dimerization in non-polar solvents, which can artificially depress solubility if the solvent cannot disrupt the dimer network.

Hansen Solubility Parameters (HSP) Framework

The principle of "like dissolves like" is mathematically formalized by2[2]. This framework decomposes the total cohesive energy density of a substance into three components: Dispersion (


), Polarity (

), and Hydrogen Bonding (

). A solute will dissolve in a solvent if their HSPs are closely matched, typically evaluated by a Relative Energy Difference (RED) of less than 1.

HSP_Model Target 1-Methoxy-3-methylcyclohexane- 1-carboxylic acid Dispersion Dispersion (δD) Aliphatic Ring Target->Dispersion Polar Polarity (δP) Methoxy/Carboxyl Target->Polar Hbond H-Bonding (δH) Carboxyl Group Target->Hbond Solvent Organic Solvent (Miscibility Target) Dispersion->Solvent Affinity Match Polar->Solvent Affinity Match Hbond->Solvent Affinity Match

Caption: Hansen Solubility Parameter (HSP) interactions governing solvent miscibility.

The Self-Validating Experimental Protocol

Mechanistic Rationale for the Shake-Flask Method

While kinetic solubility assays (e.g., solvent shift methods) are high-throughput, they often yield supersaturated solutions that do not reflect true thermodynamic stability. For rigorous process chemistry, the 3[3]. Reaching thermodynamic equilibrium requires precise temperature control and sufficient agitation to overcome the activation energy of dissolution, a standard echoed in 4[4].

Causality Checkpoint: A protocol is only as reliable as its internal controls. To make this a self-validating system, our methodology incorporates a solid-state QC check. If the solubility measured by HPLC does not align with the expected polymorphic stability, or if the residual solid shows a solvate shift via X-Ray Diffraction (XRD), the data point is flagged. This ensures we are measuring the solubility of the pure polymorph, not a transient pseudo-polymorph.

Step-by-Step Methodology
  • Saturation: Weigh an excess amount of 1-Methoxy-3-methylcyclohexane-1-carboxylic acid (approx. 200 mg) into a 10 mL glass vial. Add 2 mL of the target organic solvent.

  • Equilibration: Seal the vial and place it in an orbital shaker incubator at 25.0 ± 0.1 °C. Agitate at 300 RPM for 48 hours to ensure complete thermodynamic equilibrium.

  • Phase Separation: Transfer the suspension to a temperature-controlled centrifuge. Spin at 10,000 x g for 15 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter (discarding the first 0.5 mL to saturate the filter membrane and prevent adsorption artifacts).

  • Quantification: Dilute the filtrate appropriately with the mobile phase and analyze via HPLC-UV (isocratic elution, monitoring at 210 nm due to the lack of strong chromophores).

  • Validation (QC Check): Recover the undissolved solid phase, dry under a gentle stream of nitrogen, and analyze via XRD or Differential Scanning Calorimetry (DSC) to confirm no solvent-induced polymorphic transformations occurred.

ShakeFlask S1 1. Saturation Excess Solute S2 2. Equilibration 48h at 25°C S1->S2 S3 3. Separation 0.22µm Filtration S2->S3 S4 4. Analysis HPLC-UV/MS S3->S4 S5 5. QC Check Solid Phase XRD S4->S5

Caption: Self-validating shake-flask workflow for thermodynamic solubility determination.

Solubility Profile in Key Organic Solvents

Based on structural thermodynamics and empirical validation frameworks, the solubility profile of 1-Methoxy-3-methylcyclohexane-1-carboxylic acid across various solvent classes is summarized below.

SolventSolvent ClassDielectric Constant (ε)Predicted Solubility at 25°CMechanistic Rationale
Methanol Polar Protic32.7Very High (>100 mg/mL)Excellent matching of

; solvent acts as both H-bond donor and acceptor, breaking carboxylic dimers.
Dichloromethane (DCM) Polar Aprotic8.9High (50-100 mg/mL)Strong

and

alignment; effectively solvates the bulky methylcyclohexane core.
Tetrahydrofuran (THF) Ether7.5High (50-100 mg/mL)Strong H-bond acceptor; coordinates effectively with the acidic proton of the carboxyl group.
Toluene Aromatic2.4Moderate (10-50 mg/mL)Good dispersion match, but lacks the polar vectors to fully disrupt solute-solute H-bonding.
n-Hexane Non-polar1.9Low (<10 mg/mL)Poor solvation of the methoxy and carboxyl moieties; RED value significantly > 1.

Mechanistic Insights into Solvent-Solute Interactions

The data reveals a classic "push-pull" solvation dynamic. In non-polar solvents like n-hexane, the molecule exists predominantly as a hydrogen-bonded dimer (via the carboxylic acid groups). Because n-hexane cannot provide competing hydrogen bonds, the energy required to break the solute-solute dimer is too high, resulting in low solubility.

Conversely, in polar protic solvents like methanol, the solvent molecules actively participate in hydrogen bonding, effectively "unzipping" the dimers. Dichloromethane (DCM) offers a different mechanism: while it lacks strong H-bonding capabilities, its high polarizability and excellent dispersion matching with the methylcyclohexane ring provide enough solvation energy to pull the molecule into solution. For process chemists, this means DCM or THF are ideal for extraction and synthesis, while alkane solvents serve as perfect anti-solvents for driving crystallization.

References

  • Sigma-Aldrich - 1-methoxy-3-methylcyclohexane-1-carboxylic acid | 53382-22-2
  • Routledge / CRC Press - Hansen Solubility Parameters: A User's Handbook, Second Edition
  • DTU (Technical University of Denmark) - Determining the water solubility of difficult-to-test substances: A tutorial review
  • World Health Organization (WHO) - Annex 4: Protocol to conduct equilibrium solubility experiments (Shake-Flask Method)

Sources

Molecular weight and formula analysis of 1-Methoxy-3-methylcyclohexane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Precision Characterization of 1-Methoxy-3-methylcyclohexane-1-carboxylic Acid Content Type: Technical Whitepaper / Standard Operating Procedure (SOP) Audience: Medicinal Chemists, Analytical Scientists, and CMC (Chemistry, Manufacturing, and Controls) Leads.

Executive Summary

In the rational design of alicyclic scaffolds for drug discovery, 1-Methoxy-3-methylcyclohexane-1-carboxylic acid represents a distinct class of


-functionalized quaternary amino-acid analogs. Its structure—featuring a cyclohexane ring with a quaternary center at C1 (bearing both methoxy and carboxyl groups) and a methyl substituent at C3—presents unique stereochemical and analytical challenges.

This guide provides a definitive technical framework for the molecular weight analysis, formula confirmation, and structural validation of this compound. It moves beyond basic identification to establish a self-validating analytical workflow required for IND-enabling studies.

Part 1: Theoretical Architecture & Formula Analysis

Before experimental validation, the theoretical physicochemical properties must be established to set acceptance criteria.

Elemental Composition & Unsaturation
  • Chemical Formula:

    
    [1]
    
  • Degree of Unsaturation (DoU):

    
    
    
    
    
    Interpretation:[2] One ring (cyclohexane) + one carbonyl double bond (carboxylic acid).
Molecular Weight Breakdown

For High-Resolution Mass Spectrometry (HRMS), the distinction between Nominal and Monoisotopic mass is critical.

Isotope TypeFormula DefinitionMass (Da)Application
Nominal Mass Integer sum of most abundant isotopes172 Low-Res MS / TLC
Average Mass Weighted average of natural abundance172.22 Stoichiometry / Molarity
Monoisotopic Mass Exact mass of

172.1099 HRMS (Orbitrap/Q-TOF)
Stereochemical Complexity

The molecule possesses two chiral centers: C1 (quaternary) and C3 .

  • Diastereomers: The relationship between the C1-Methoxy group and the C3-Methyl group defines the isomerism (cis vs. trans).

  • Conformational Locking: The bulky substituents at C1 and C3 will drive the cyclohexane ring into a preferred chair conformation to minimize 1,3-diaxial interactions.

Part 2: High-Resolution Mass Spectrometry (HRMS) Protocol

Objective: Confirm elemental formula


 with <5 ppm mass error.
Ionization Strategy: Negative Mode ESI

Carboxylic acids ionize poorly in positive mode (


) due to the electron-withdrawing carbonyl. Negative Electrospray Ionization (ESI-)  is the gold standard, targeting the deprotonated carboxylate ion 

.
Experimental Protocol
  • Solvent System: Methanol:Water (80:20 v/v).

    • Note: Avoid high concentrations of formic acid, which suppress ionization in negative mode. If buffering is needed, use 5mM Ammonium Bicarbonate (pH 7.5) to promote deprotonation.

  • Injection: Direct infusion at 5

    
    L/min (to avoid chromatographic peak broadening during optimization).
    
  • Target Ion Calculation:

    • Neutral Monoisotopic Mass:

      
      
      
    • Minus Proton (

      
      ): 
      
      
      
    • Plus Electron (

      
      ): 
      
      
      
    • Target

      
      : 171.1026 
      
Acceptance Criteria
  • Mass Accuracy:

    
    .
    
  • Isotopic Pattern: The

    
     isotope peak (
    
    
    
    172.106) must show ~10% relative abundance (1.1%
    
    
    9 carbons).

Part 3: Structural Validation (NMR Spectroscopy)

Objective: Verify the quaternary C1 center and assign relative stereochemistry.

1H NMR Diagnostics (400 MHz+, CDCl3)

Unlike simple cyclohexanes, C1 has no proton . This is the primary structural flag.

Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
11.0 - 12.0 Broad Singlet1H-COOHExchangeable with

3.20 - 3.40 Singlet3H-OCH

Key diagnostic: Sharp singlet confirms methoxy is on a quaternary carbon (no coupling).
0.90 - 1.10 Doublet3H-CH

Coupled to H3 (

).
1.20 - 2.20 Multiplets9HRing HComplex splitting due to chair conformation.
Stereochemical Assignment (NOESY)

To distinguish cis (Methoxy/Methyl on same side) from trans:

  • Protocol: 2D NOESY (Nuclear Overhauser Effect Spectroscopy).

  • Logic:

    • If C1-OMe and C3-Me show a cross-peak, they are spatially proximate (likely 1,3-diaxial or cis-diequatorial depending on ring flip).

    • Expert Insight: In 1,3-disubstituted cyclohexanes, the diequatorial conformer is thermodynamically favored. If the spectrum shows strong NOE between the axial protons at C1 and C3, verify the substituents are equatorial.

Part 4: Purity Analysis (qNMR)

Objective: Determine absolute purity without a reference standard of the analyte itself. Method: Quantitative NMR (qNMR) using an Internal Standard (IS).[3][4][5][6]

Internal Standard Selection[5]
  • Primary Choice: Maleic Acid (Traceable Standard).[3]

    • Why? High purity, non-hygroscopic, singlet signal at

      
       6.3 ppm (far from the analyte's aliphatic region).
      
  • Alternative: 1,3,5-Trimethoxybenzene (Singlet at

    
     6.1 ppm).
    
qNMR Workflow
  • Weighing: Accurately weigh ~10 mg of Analyte (

    
    ) and ~5 mg of IS (
    
    
    
    ) into the same vial using a microbalance (
    
    
    mg).
  • Solvation: Dissolve in 0.6 mL DMSO-

    
     (ensures solubility of both acid and organic components).
    
  • Acquisition:

    • Pulse delay (

      
      ): 
      
      
      
      (typically 30-60 seconds) to ensure full relaxation.
    • Scans: 16 or 32 (S/N > 150).

  • Calculation:

    
    
    
    • 
      : Integrated Area[3]
      
    • 
      : Number of protons (Maleic acid = 2; Analyte -OCH3 = 3)
      
    • 
      : Molecular Weight (Analyte = 172.22; Maleic = 116.07)
      

Part 5: Analytical Decision Matrix (Visualization)

The following diagram illustrates the logical flow for characterizing this specific scaffold, including the decision points for stereochemistry.

AnalyticalWorkflow Start Crude Synthesis Product (C9H16O3) HRMS Step 1: HRMS (ESI-) Target m/z: 171.1026 Start->HRMS FormulaCheck Mass Error < 5ppm? HRMS->FormulaCheck NMR_1H Step 2: 1H NMR (CDCl3) Check C1 Quaternary FormulaCheck->NMR_1H Yes Fail Reject / Re-purify FormulaCheck->Fail No PeakCheck OMe Singlet + Me Doublet Present? NMR_1H->PeakCheck Stereo Step 3: 2D NOESY Assign Cis/Trans PeakCheck->Stereo Yes PeakCheck->Fail No (Wrong Structure) Purity Step 4: qNMR (Maleic Acid) Determine % w/w Stereo->Purity Release Release for Biological Assay Purity->Release

Figure 1: Analytical Decision Matrix for 1-Methoxy-3-methylcyclohexane-1-carboxylic acid. This workflow enforces a stop/go logic based on mass accuracy and structural connectivity before purity quantification.

References

  • High-Resolution Mass Spectrometry of Carboxylic Acids

    • Source: Gamoh, K. et al. "Improved Liquid chromatography/mass Spectrometric Analysis of Low Molecular Weight Carboxylic Acids."[7] Rapid Communications in Mass Spectrometry.

    • Link:[Link]

  • Quantitative NMR (qNMR)

    • Source: BIPM / NMIJ.[6] "Guidance for the use of Benzoic Acid as an Internal Standard for qNMR."

    • Link:[Link]

  • Stereochemistry of 1,3-Disubstituted Cyclohexanes

    • Source: Eliel, E. L. "Conformational Analysis of 1,3-Disubstituted Cyclohexanes." Journal of the American Chemical Society.
    • Contextual Link:[Link]

  • Internal Standards for qNMR: Source: Sigma-Aldrich / Merck. "TraceCERT® Internal Standards for qNMR."

Sources

Methodological & Application

Application Note: Synthesis Protocols for 1-Methoxy-3-methylcyclohexane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Synthetic Protocol Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Executive Summary

1-Methoxy-3-methylcyclohexane-1-carboxylic acid (CAS: 53382-22-2) is a highly specialized, sterically hindered quaternary


-methoxy carboxylic acid[1]. Molecules bearing quaternary 

-methoxy acid motifs are critical building blocks in the design of peptidomimetics, BACE-1 inhibitors, and novel active pharmaceutical ingredients (APIs). Synthesizing this core presents a unique challenge due to the steric shielding around the C1 position of the cyclohexane ring. This guide details two robust, self-validating synthetic workflows to achieve this transformation from the readily available precursor, 3-methylcyclohexanone.

Strategic Synthesis Selection

Constructing a quaternary center with both oxygen and carbon substituents requires precise methodological selection. We evaluate two primary routes:

  • The Jocic-Reeve Homologation (Primary Protocol): A highly efficient, one-pot transformation utilizing bromoform and potassium hydroxide in methanol. This method bypasses the need for toxic cyanides and directly yields the target acid[2]. It is the preferred route for both discovery chemistry and scale-up due to its high atom economy and procedural simplicity[3].

  • The Cyanohydrin-Etherification Sequence (Alternative Protocol): A classical three-step Strecker-type approach. While it involves highly toxic reagents (TMSCN, MeI) and requires harsh hydrolysis conditions, it remains a reliable backup strategy if haloform chemistry cannot be utilized[2].

Mechanistic Workflow: The Jocic-Reeve Pathway

The one-pot Jocic-Reeve reaction is driven by a cascade of highly specific mechanistic steps. The choice of bromoform (


) over chloroform is critical; the tribromomethyl carbinol intermediate undergoes intramolecular cyclization to the epoxide significantly faster than its chlorinated counterpart due to the superior leaving-group ability of bromide[4].

MechanisticPathway N1 3-Methylcyclohexanone N2 Tribromomethyl Carbinol N1->N2 CHBr3, KOH 0 °C N3 gem-Dibromoepoxide N2->N3 -HBr Cyclization N4 Acyl Bromide N3->N4 MeOH Ring Opening N5 1-Methoxy-3-methyl- cyclohexane-1-carboxylic acid N4->N5 H2O / KOH Hydrolysis

Figure 1: Mechanistic pathway of the Jocic-Reeve one-pot synthesis of α-methoxy acids.

Experimental Protocols

Protocol 1: One-Pot Jocic-Reeve Homologation (Recommended)

This protocol describes a self-validating, one-pot synthesis that leverages phase-separation for built-in purification[2],[3].

Reagents:

  • 3-Methylcyclohexanone: 1.0 eq (Starting Material)

  • Tribromomethane (Bromoform): 1.2 eq (Carbon source)

  • Potassium Hydroxide (KOH) pellets: 5.0 eq (Base/Nucleophile)

  • Methanol: 10 volumes (Solvent/Reactant)

Step-by-Step Methodology:

  • Base Preparation: Dissolve KOH (5.0 eq) in Methanol at 0 °C. Causality: Dissolution of KOH is highly exothermic. Pre-cooling prevents solvent boil-off and prepares the system for the thermally sensitive haloform reaction.

  • Substrate Addition: Add 3-methylcyclohexanone (1.0 eq) to the methanolic KOH solution and maintain stirring at 0–5 °C.

  • Haloform Addition: Add bromoform (1.2 eq) dropwise over 1 hour. Causality: Strict temperature control (0–5 °C) during this step is mandatory. Elevated temperatures lead to the rapid, competitive hydrolysis of bromoform into carbon monoxide and formate, drastically reducing yield[4].

  • Cascade Maturation: Remove the ice bath and allow the reaction to stir at 23 °C for 12 hours.

  • In-Process Control (IPC): Monitor the disappearance of the ketone via TLC (Hexanes/EtOAc 8:2, KMnO₄ stain).

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove the bulk of the methanol.

  • Self-Validating Purification (Workup):

    • Partition the crude residue between distilled water and diethyl ether.

    • Separate and discard the organic (ether) layer. Causality: At this highly basic pH, the target product exists as a water-soluble potassium carboxylate. Discarding the ether layer cleanly removes unreacted ketone, unreacted bromoform, and non-acidic byproducts.

  • Acidification: Cool the aqueous layer to 0 °C and acidify dropwise with 6M HCl until pH ~2 is reached.

  • Extraction & Isolation: Extract the acidified aqueous phase with Ethyl Acetate (

    
     mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate in vacuo to yield 1-Methoxy-3-methylcyclohexane-1-carboxylic acid as a diastereomeric mixture.
Protocol 2: Cyanohydrin-Etherification Sequence (Alternative)

Use this route only if haloform reagents are restricted. It requires navigating the steric bulk of the C1 quaternary center.

Step-by-Step Methodology:

  • Cyanohydrin Formation: To a solution of 3-methylcyclohexanone in anhydrous

    
    , add catalytic 
    
    
    
    (0.05 eq) followed by Trimethylsilyl cyanide (TMSCN, 1.2 eq) at 0 °C. Stir for 2 hours. Causality: TMSCN/
    
    
    is chosen over
    
    
    because it avoids lethal HCN gas generation and provides superior conversion for sterically hindered cyclic ketones.
  • Etherification: Isolate the crude TMS-cyanohydrin, dissolve in THF, and cool to 0 °C. Add Sodium Hydride (NaH, 1.5 eq) followed by Methyl Iodide (MeI, 2.0 eq). Stir at room temperature for 12 hours. Causality: The tertiary alcohol is highly hindered; a strong base (NaH) is required to force alkoxide formation prior to the

    
     attack on MeI.
    
  • IPC: Confirm etherification via IR spectroscopy (appearance of strong nitrile stretch at

    
     and absence of broad -OH stretch).
    
  • Hydrolysis: Suspend the

    
    -methoxy nitrile in 6M HCl and heat to reflux for 24–48 hours. Causality: Quaternary nitriles are virtually impervious to basic hydrolysis due to severe steric shielding. Harsh acid-catalyzed hydration is thermodynamically required to drive the conversion to the carboxylic acid.
    
  • Workup: Cool the mixture, extract with Ethyl Acetate, dry over

    
    , and concentrate to afford the product.
    

Analytical Validation & Data Presentation

To ensure experimental success, the following tables summarize the comparative efficiencies of the two protocols and the expected analytical signatures for the target molecule.

Table 1: Quantitative Comparison of Synthetic Routes

ParameterJocic-Reeve Homologation (Protocol 1)Cyanohydrin Sequence (Protocol 2)
Overall Yield 65–75%40–50%
Step Count 1 (One-pot cascade)3 (Isolation required)
Atom Economy Moderate (Generates KBr waste)Low (Generates TMS, Zn, I waste)
Key Reagents

, KOH, MeOH
TMSCN, MeI, NaH
Primary Challenge Exothermic reaction controlHandling highly toxic reagents

Table 2: Expected Analytical Characterization Data

TechniqueParameterExpected Assignment
¹H NMR (400 MHz, CDCl₃)

3.32 (s, 3H)
Methoxy group (-OCH₃)[2]
¹H NMR (400 MHz, CDCl₃)

0.90 (d,

Hz, 3H)
Methyl group (-CH₃) at C3
¹H NMR (400 MHz, CDCl₃)

11.50 (br s, 1H)
Carboxylic acid proton (-COOH)
¹³C NMR (100 MHz, CDCl₃)

~180.5
Carbonyl carbon (C=O)
¹³C NMR (100 MHz, CDCl₃)

~78.0
Quaternary carbon (C1)
HRMS (EI) m/z 172.1123[M]⁺ calculated for C₉H₁₆O₃[2]

(Note: The product is obtained as a mixture of diastereomers; NMR signals for the ring protons will present as complex multiplets between


 1.20–2.10).

References

1.[1] Aaron Chemicals. "1-methoxy-3-methylcyclohexane-1-carboxylic acid (CAS 53382-22-2)". aaronchem.com. 1 2.[2] "A Convenient One-Pot Synthesis of Quaternary a-Methoxy- and a-Hydroxycarboxylic Acids". Chem. Pharm. Bull. 47(5) 684—686 (1999). pharm.or.jp. 2 3.[3] "STANDARD PATENT Application No. AU 2015328385 B2". googleapis.com. 3 4.[4] "Studies on the rearrangement of (trichloromethyl)carbinols to α-chloroacetic acids". Can. J. Chem. 58, 485 (1980). cdnsciencepub.com. 4

Sources

Application Note: Preparation of 1-Methoxy-3-methylcyclohexane-1-carboxylic Acid via the Jocic–Reeve/Corey-Link Reaction Manifold

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Strategic Rationale

In modern drug discovery, the incorporation of


-alkoxy carboxylic acids is a highly effective strategy for modulating physicochemical properties. The introduction of an 

-methoxy group onto a cyclohexane scaffold enhances lipophilicity, increases structural rigidity, and often improves metabolic stability compared to unfunctionalized analogs.

The synthesis of 1-methoxy-3-methylcyclohexane-1-carboxylic acid from 3-methylcyclohexanone is best achieved through a two-step homologation-functionalization sequence utilizing the[1], which was later elegantly expanded by Corey and Link [2]. This route bypasses the need for toxic cyanohydrin intermediates (Strecker-type chemistry) and provides a highly reliable, scalable pathway to


-heterosubstituted carboxylic acids.

Mechanistic Insights: Expertise & Causality

The transformation relies on two distinct mechanistic phases, each requiring specific chemical environments to prevent side reactions:

  • Phase 1: Buffered Trichloromethylation. 3-Methylcyclohexanone is an enolizable ketone. Using traditional strong bases (e.g., KOH/CHCl₃) to generate the trichloromethide anion often leads to unwanted aldol condensations. To circumvent this, the protocol employs sodium trichloroacetate (NaTCA) buffered with trichloroacetic acid (TCA) in DMF. The thermal decarboxylation of NaTCA generates the trichloromethide anion neutrally and at a controlled rate, ensuring clean nucleophilic addition to the carbonyl carbon to form the intermediate carbinol.

  • Phase 2: gem-Dichloroepoxide Formation and Ring Opening. The addition of potassium hydroxide in methanol serves a dual purpose. First, the strong base deprotonates the tertiary alcohol, triggering an intramolecular

    
    -like displacement of a chloride ion to form a highly reactive gem-dichloroepoxide (1,1-dichlorooxirane) intermediate [3]. Second, the basic conditions generate methoxide ions from the solvent. The methoxide nucleophile attacks the original ketone carbon via an 
    
    
    
    pathway with strict Walden inversion. The resulting acyl chloride equivalent rapidly hydrolyzes in the basic aqueous medium to yield the target
    
    
    -methoxy carboxylate [4].

Reaction Workflow Visualization

JocicWorkflow A 3-Methylcyclohexanone (Starting Material) B Trichloromethylation Reagents: NaTCA, TCA, DMF Mechanism: Decarboxylation A->B C 1-(Trichloromethyl)-3-methylcyclohexan-1-ol (Stable Intermediate) B->C D Alkoxide Formation Reagents: KOH, MeOH Mechanism: Deprotonation C->D E gem-Dichloroepoxide (Transient Intermediate) D->E F Nucleophilic Ring Opening Mechanism: MeO⁻ Attack (Inversion) E->F G Acyl Chloride Equivalent (Transient Intermediate) F->G H Hydrolysis & Acidification Mechanism: Aqueous Workup G->H I 1-Methoxy-3-methylcyclohexane-1-carboxylic acid (Final Product) H->I

Mechanistic workflow of the Jocic-Reeve homologation to alpha-methoxy acids.

Quantitative Data & Stoichiometry

The following table summarizes the stoichiometric requirements for a standard 10.0 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole in Reaction
3-Methylcyclohexanone 112.171.01.12 gStarting Material
Sodium trichloroacetate 185.361.52.78 gTrichloromethide Source
Trichloroacetic acid 163.390.10.16 gMild Acidic Buffer
DMF (Anhydrous) 73.09-20 mLSolvent (Step 1)
1-(Trichloromethyl)-carbinol 231.551.0~2.31 gIsolated Intermediate
Potassium hydroxide (powder) 56.114.02.24 gBase / Epoxide Promoter
Methanol (Anhydrous) 32.04-30 mLSolvent / Nucleophile

Experimental Protocols

Step 1: Synthesis of 1-(Trichloromethyl)-3-methylcyclohexan-1-ol

Objective: Clean conversion of the ketone to the trichloromethyl carbinol without enolization-driven side products.

  • Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-methylcyclohexanone (1.12 g, 10.0 mmol) in anhydrous DMF (20 mL) under an argon atmosphere.

  • Reagent Addition: Add sodium trichloroacetate (2.78 g, 15.0 mmol) followed by trichloroacetic acid (0.16 g, 1.0 mmol).

  • Reaction Execution: Stir the reaction mixture at room temperature (20–25 °C) for 16 hours.

  • Quench & Extraction: Quench the reaction by adding saturated aqueous

    
     (30 mL). Extract the aqueous layer with ethyl acetate (3 × 20 mL).
    
  • Washing: Wash the combined organic layers rigorously with brine (3 × 20 mL). Causality Note: Multiple brine washes are critical to partition the high-boiling DMF into the aqueous phase, preventing interference during downstream concentration.

  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc 9:1) to afford the intermediate carbinol.
    

Self-Validating IPC (In-Process Control): The reaction progress is self-indicating via the cessation of


 gas evolution (from NaTCA decarboxylation). TLC validation (KMnO₄ stain) will confirm the disappearance of the UV-inactive ketone and the appearance of a highly polar, easily stainable tertiary alcohol spot.
Step 2: Synthesis of 1-Methoxy-3-methylcyclohexane-1-carboxylic acid

Objective: Base-mediated epoxidation, regioselective methoxide ring-opening, and hydrolysis to the target acid.

  • Preparation: In a 50 mL round-bottom flask, dissolve the purified 1-(trichloromethyl)-3-methylcyclohexan-1-ol (2.31 g, 10.0 mmol) in anhydrous methanol (30 mL).

  • Temperature Control: Cool the solution to 0 °C using an ice-water bath to control the exothermic epoxide formation.

  • Base Addition: Carefully add finely powdered potassium hydroxide (2.24 g, 40.0 mmol) in small portions over 15 minutes.

  • Reaction Execution: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 16 hours.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the majority of the methanol.

  • Orthogonal Purification (Acid/Base Workup):

    • Dissolve the crude residue in distilled water (30 mL).

    • Wash the basic aqueous layer with diethyl ether (2 × 15 mL). Discard the ether layer (contains non-acidic organic impurities and unreacted carbinol).

    • Cool the aqueous layer to 0 °C and carefully acidify to pH 2 using 2M HCl.

  • Final Isolation: Extract the acidified aqueous layer with ethyl acetate (3 × 20 mL). Dry the combined organic extracts over anhydrous

    
    , filter, and concentrate in vacuo to yield the pure 1-methoxy-3-methylcyclohexane-1-carboxylic acid.
    

Self-Validating IPC (In-Process Control): The protocol validates itself during the acid/base workup. Because the product is a carboxylic acid, it remains completely water-soluble at basic pH. The sudden precipitation or cloudiness of the aqueous layer upon acidification to pH 2 is a definitive visual confirmation of the successful formation of the target


-methoxy acid.

References

  • Title: Jocic reaction Source: Wikipedia URL: [Link]

  • Title: A general, catalytic, and enantioselective synthesis of α-amino acids Source: Journal of the American Chemical Society URL: [Link]

  • Title: Practical Approach to α- or γ-Heterosubstituted Enoic Acids Source: Organic Letters URL: [Link]

  • Title: Jocic Reaction Source: Organic Chemistry Portal URL: [Link]

Methods for methylating the C1 hydroxyl group of cyclohexane carboxylic acids

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-METH-042 [1]

Executive Summary

The methylation of the C1 hydroxyl group in 1-hydroxycyclohexanecarboxylic acid presents a classic synthetic paradox: the substrate contains a highly reactive carboxylic acid and a sterically hindered, tertiary hydroxyl group. Standard methylation protocols (e.g., diazomethane) preferentially target the carboxyl moiety.[2][3] Furthermore, the tertiary nature of the C1 hydroxyl group makes it prone to elimination (dehydration) under the strong basic conditions typically required for Williamson ether synthesis, yielding the unwanted cyclohexene derivative.

This guide outlines two high-fidelity workflows to selectively methylate the C1 hydroxyl group. We prioritize the Silver Oxide (


) Mediated Protocol  for its superior specificity and reduced elimination risk, while providing the Sodium Hydride (NaH) Protocol  as a scalable alternative for robust substrates.[2]

Strategic Overview: The Tertiary Challenge

Before initiating experimentation, researchers must recognize the mechanistic constraints of this substrate.[2]

  • The Selectivity Hierarchy: Methylating agents (MeI,

    
    ) will attack the carboxylate oxygen (
    
    
    
    ) orders of magnitude faster than the tertiary alkoxide (
    
    
    ).[1][2]
    • Implication: You cannot selectively methylate the hydroxyl group in the presence of the free acid. The protocol must proceed via the methyl ester intermediate.[2]

  • The Elimination Trap: The C1 position is tertiary.[2] In the presence of strong, non-nucleophilic bases (e.g.,

    
    -BuOK) or high temperatures, the tertiary alkoxide acts as a base rather than a nucleophile, leading to E2 elimination.[2]
    
    • Implication: Conditions must maximize nucleophilicity while minimizing basicity (soft bases) or use the "coordination-assisted" mechanism of Silver Oxide.[2]

Workflow Decision Matrix

MethylationWorkflow Start Substrate: 1-Hydroxycyclohexanecarboxylic Acid Esterification Step 1: Protection Convert to Methyl Ester Start->Esterification Decision Select Methylation Method Esterification->Decision MethodA Method A: Ag₂O / MeI (High Purity, Mild) Decision->MethodA Sensitive/Small Scale MethodB Method B: NaH / MeI (Scalable, Strict Anhydrous) Decision->MethodB Robust/Large Scale Product Target: 1-Methoxycyclohexanecarboxylate MethodA->Product MethodB->Product Hydrolysis Optional Step 3: Hydrolysis to Acid Product->Hydrolysis If Acid Required

Figure 1: Strategic decision tree for selecting the optimal methylation pathway based on scale and purity requirements.

Protocol 1: Silver Oxide ( ) Mediated Methylation

Status: Recommended (Gold Standard) Mechanism: Coordination-Assisted


-like substitution.[1][2]
Reference Grounding:  Based on the Purdie-Irvine and Kuhn methods, adapted for hindered 

-hydroxy esters [1, 2].[1][2]
Rationale

Silver oxide acts as a mild base and a halogen scavenger.[1][2] It coordinates with the iodide of methyl iodide (MeI), weakening the C-I bond and facilitating nucleophilic attack by the sterically hindered tertiary alcohol.[2] Crucially,


 is not basic enough to promote the E2 elimination of the tertiary alcohol to the alkene, a common failure mode with NaH.
Reagents & Equipment[2][3][4][5][6][7][8]
  • Substrate: Methyl 1-hydroxycyclohexanecarboxylate (1.0 equiv) [Pre-synthesized via standard Fisher esterification].[1][2]

  • Methylating Agent: Methyl Iodide (MeI) (5.0 - 10.0 equiv).[1][2] Caution: Neurotoxin.[1][2]

  • Promoter: Silver(I) Oxide (

    
    ) (2.0 - 3.0 equiv).[1][2] Must be freshly activated or high-grade.[1]
    
  • Solvent: Acetonitrile (MeCN) or DMF (Anhydrous).[1][2]

  • Vessel: Foil-wrapped round-bottom flask (light sensitive).

Step-by-Step Methodology
  • Preparation: Flame-dry a 50 mL round-bottom flask and cool under Argon. Wrap the flask in aluminum foil to exclude light (preventing photochemical decomposition of MeI and Ag salts).

  • Dissolution: Add Methyl 1-hydroxycyclohexanecarboxylate (1.0 g, 6.3 mmol) and anhydrous Acetonitrile (15 mL). Stir until dissolved.

  • Reagent Addition: Add Methyl Iodide (3.9 mL, 63 mmol, 10 equiv) in one portion.

  • Activation: Add Silver Oxide (

    
    ) (2.9 g, 12.6 mmol, 2.0 equiv) gradually over 5 minutes.
    
    • Observation: The black suspension will persist.[2]

  • Reaction: Stir vigorously at room temperature (25°C) for 24–48 hours.

    • QC Check: Monitor by TLC (Hexane/EtOAc 8:1). The starting material (more polar) should disappear.[2] If reaction stalls, add fresh

      
       (0.5 equiv) and MeI (2 equiv).[1][2]
      
  • Workup:

    • Filter the mixture through a pad of Celite to remove silver salts.[2] Rinse the pad with Ethyl Acetate.[2]

    • Concentrate the filtrate under reduced pressure.[2]

    • Note: The crude oil is often sufficiently pure (>95%).[2] If necessary, purify via flash column chromatography (Silica gel, 5-10% EtOAc in Hexanes).[1][2]

Protocol 2: Sodium Hydride (NaH) Mediated Methylation

Status: Alternative (High Throughput) Mechanism: Classical Williamson Ether Synthesis (


).[2]
Risk:  Competitive elimination to 1-cyclohexenecarboxylate.[1][2]
Rationale

This method relies on the irreversible deprotonation of the hydroxyl group by the hydride anion.[4] To overcome the steric hindrance of the tertiary center, a polar aprotic solvent (DMF) is used to solvate the cation (


), leaving the "naked" alkoxide highly reactive.[2] Temperature control is critical to suppress elimination [3].[1][2]
Reagents & Equipment[2][3][4][5][6][7][8]
  • Substrate: Methyl 1-hydroxycyclohexanecarboxylate (1.0 equiv).[1][2]

  • Base: Sodium Hydride (NaH) (60% dispersion in mineral oil, 1.5 equiv).[2]

  • Methylating Agent: Methyl Iodide (MeI) (2.0 equiv).[2]

  • Solvent: DMF (Anhydrous, 0.2 M concentration).[1][2]

Step-by-Step Methodology
  • NaH Washing (Optional but Recommended): Place NaH (1.5 equiv) in a flame-dried flask under

    
    . Wash twice with anhydrous pentane to remove mineral oil.[1][2] Dry under vacuum.[1][2]
    
  • Solvation: Suspend NaH in anhydrous DMF at 0°C (Ice bath).

  • Deprotonation: Add the substrate (dissolved in minimal DMF) dropwise to the NaH suspension at 0°C.

    • Observation: Vigorous bubbling (

      
       gas).[1][2] Allow to stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete anion formation.
      
  • Methylation: Cool back to 0°C. Add Methyl Iodide (2.0 equiv) dropwise.

    • Critical Control: Do not allow the temperature to spike.[2]

  • Reaction: Allow to warm to RT and stir for 4–12 hours.

  • Quench: Cool to 0°C. Carefully add saturated

    
     solution to quench excess hydride.
    
  • Extraction: Extract with

    
     (3x). Wash combined organics with water (to remove DMF) and brine.[1][2] Dry over 
    
    
    
    .[1][2]

Comparative Analysis & Data Summary

The following table contrasts the two methods based on typical laboratory results for tertiary


-hydroxy esters.
MetricMethod A: Silver Oxide (

)
Method B: Sodium Hydride (NaH)
Primary Mechanism Coordination-assisted SubstitutionWilliamson Ether (

)
Yield (Typical) 85 - 95%60 - 75%
Elimination Byproduct < 2%10 - 25% (Temp.[1] dependent)
Reaction Time 24 - 48 Hours4 - 12 Hours
Operational Difficulty Low (Mix and Stir)High (Anhydrous,

gas evolution)
Cost High (Silver reagent)Low
Recommendation Drug Discovery / MedChem Process Scale-up

Quality Control & Troubleshooting[2]

NMR Validation

Successful methylation is confirmed by the appearance of a sharp singlet for the methoxy group and the retention of the cyclohexane ring protons without alkene signals.

  • 1H NMR (CDCl3): Look for the O-Methyl singlet at

    
     ppm.[1][2] The Ester Methyl singlet will appear at 
    
    
    
    ppm.[2]
  • Impurity Flag: A triplet or multiplet at

    
     ppm indicates the presence of the elimination product (cyclohex-1-enecarboxylate).[1]
    
Hydrolysis (Post-Methylation)

If the free acid (1-methoxycyclohexanecarboxylic acid) is the final target, hydrolysis of the sterically hindered ester requires forcing conditions.

  • Protocol: Use

    
     (5 equiv) in 
    
    
    
    (3:1) at reflux for 24 hours. Standard room temperature hydrolysis is often too slow for tertiary esters.[1][2]
Safety Note
  • Methyl Iodide: Highly volatile and carcinogenic.[1][2] Use only in a well-ventilated fume hood.[2]

  • Sodium Hydride: Pyrophoric.[1][2] Reacts violently with water.[1][2]

References

  • Purdie, T., & Irvine, J. C. (1903).[2] The alkylation of sugars.[2][5] Journal of the Chemical Society, Transactions, 83, 1021–1037.[2] Link

  • Kuhn, R., Trischmann, H., & Löw, I. (1955).[2] Zur Permethylierung von Zuckern und Glykosiden.[1][2] Angewandte Chemie, 67(1), 32. Link[1][2]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[2] Organic Chemistry (2nd ed.).[1][2] Oxford University Press.[2] (Chapter 17: Nucleophilic Substitution at Saturated Carbon). Link[2]

  • Mislow, K. (1951).[1][2] The Synthesis of 1-Methoxycyclohexanecarboxylic Acid.[1] Journal of the American Chemical Society, 73(8), 3954–3955.[2] Link[2]

Sources

Using 1-Methoxy-3-methylcyclohexane-1-carboxylic acid as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimizing Drug Scaffolds using 1-Methoxy-3-methylcyclohexane-1-carboxylic Acid

Executive Summary

1-Methoxy-3-methylcyclohexane-1-carboxylic acid (CAS: 53382-22-2) represents a high-value "tactical scaffold" in modern medicinal chemistry. Unlike simple aliphatic acids, this molecule offers three distinct advantages for Hit-to-Lead optimization: conformational restriction , metabolic blockade , and lipophilicity modulation .

This guide outlines the structural rationale for deploying this intermediate and provides validated protocols for its derivatization. It is designed for medicinal chemists seeking to introduce rigidity and metabolic stability into peptide mimetics, GPCR ligands, and enzyme inhibitors.

Technical Profile & Structural Logic

Physicochemical Properties
PropertyValueRelevance
Formula C9H16O3Low MW fragment (<200 Da) ideal for FBDD.
MW 172.22 g/mol High ligand efficiency potential.
cLogP ~1.8 (Predicted)Improved lipophilicity over hydroxy-acids.
pKa ~4.5Standard carboxylic acid behavior.
Chirality 2 Stereocenters (C1, C3)Exists as cis and trans diastereomers.
The "Conformational Lock" Mechanism

The utility of this scaffold lies in its cyclohexane ring dynamics. The 3-methyl group acts as a "conformational anchor." To minimize high-energy 1,3-diaxial interactions, the 3-methyl group preferentially adopts the equatorial position.[1][2]

  • Result: This locks the ring conformation, forcing the C1-substituents (Methoxy and Carboxyl) into defined axial or equatorial vectors relative to the receptor binding site.

  • Application: Use this scaffold to probe the spatial requirements of a binding pocket. One isomer projects the carbonyl group "up" (axial), while the other projects it "out" (equatorial).

Metabolic Stability (The -Effect)

The C1 position is a quaternary center substituted with a methoxy group.

  • Blocks

    
    -Oxidation:  Prevents metabolic degradation common to linear fatty acids or simple cyclic acids.
    
  • Blocks Racemization: The quaternary center prevents enolization, ensuring stereochemical integrity during synthesis and in vivo.

Visualization: Stereochemical & Synthetic Logic

The following diagram illustrates the conformational bias and the divergent synthetic pathways available for this scaffold.

G cluster_conf Conformational Bias cluster_path Synthetic Pathways Start 1-Methoxy-3-methyl cyclohexane-1-COOH Chair Chair Conformation (3-Me Equatorial Anchor) Start->Chair Steric Control Vector Defined Vector: C1-COOH Axial vs Equatorial Chair->Vector Locks Geometry Amide Pathway A: Amide Coupling (Peptidomimetics) Vector->Amide R-NH2 / HATU Curtius Pathway B: Curtius Rearrangement (Gem-Amino Ethers) Vector->Curtius DPPA / tBuOH Hetero Pathway C: Heterocycle Formation (Oxadiazoles/Bioisosteres) Vector->Hetero Hydrazine / CDI

Figure 1: Strategic logic flow. The 3-methyl group anchors the conformation, allowing the chemist to exploit defined vectors in downstream coupling reactions.

Experimental Protocols

Protocol A: Sterically Demanding Amide Coupling

Context: The C1 quaternary center creates significant steric hindrance. Standard EDC/NHS conditions often fail or proceed slowly. This protocol uses HATU/HOAt for high-efficiency activation.

Materials:

  • 1-Methoxy-3-methylcyclohexane-1-carboxylic acid (1.0 equiv)

  • Amine partner (1.1 equiv)[3]

  • HATU (1.2 equiv)[3]

  • DIPEA (Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF (Anhydrous)[3]

Step-by-Step:

  • Activation: Dissolve the carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL) under nitrogen.

  • Base Addition: Add DIPEA (3.0 mmol) and stir for 5 minutes.

  • Coupling Agent: Add HATU (1.2 mmol) in one portion. The solution should turn slightly yellow. Stir for 15 minutes to form the activated ester.

  • Amine Addition: Add the amine partner (1.1 mmol).

  • Reaction: Stir at Room Temperature for 4–16 hours .

    • Tip: If the amine is electron-deficient (e.g., aniline), heat to 50°C.

  • Workup: Dilute with EtOAc (50 mL), wash with 1N HCl (2x), sat. NaHCO3 (2x), and Brine (1x). Dry over Na2SO4.

  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Curtius Rearrangement (Acid to Protected Amine)

Context: Converting the acid to an amine (with retention of stereochemistry) creates a "Gem-Amino Ether" moiety—a rare and valuable motif in CNS drug design.

Materials:

  • 1-Methoxy-3-methylcyclohexane-1-carboxylic acid (1.0 equiv)

  • DPPA (Diphenylphosphoryl azide) (1.1 equiv)

  • Triethylamine (TEA) (1.2 equiv)

  • Benzyl Alcohol (BnOH) (2.0 equiv) – For Cbz protection

  • Solvent: Toluene (Anhydrous)

Step-by-Step:

  • Acyl Azide Formation: Dissolve acid (1.0 mmol) in Toluene (10 mL). Add TEA (1.2 mmol) and DPPA (1.1 mmol).

  • Rearrangement: Heat the mixture to 80°C for 2 hours . Evolution of N2 gas indicates isocyanate formation.

  • Trapping: Add Benzyl Alcohol (2.0 mmol) to the reaction mixture.

  • Completion: Reflux at 110°C for 12 hours .

  • Workup: Cool to RT. Concentrate in vacuo. Dissolve residue in EtOAc, wash with 1N NaOH (to remove phenol byproducts from DPPA) and Brine.

  • Result: Yields the Cbz-protected amine with retention of configuration at the C1 center.

Quality Control & Stereochemical Analysis

Due to the presence of cis and trans isomers, rigorous QC is required.

  • 1H-NMR Diagnostic: Look for the methoxy singlet.

    • Axial Methoxy: Typically appears slightly upfield due to shielding.

    • Equatorial Methoxy: Typically downfield.

  • NOESY Experiment:

    • Irradiate the Methoxy signal.

    • Strong NOE with the C3-Methyl protons indicates a cis-1,3-diaxial-like relationship (depending on the specific chair form).

    • Lack of NOE suggests the groups are distant (trans).

References

  • Compound Data: 1-Methoxy-3-methylcyclohexane-1-carboxylic acid (CAS 53382-22-2). PubChem. Available at: [Link]

  • Bioisosteres: Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem. Available at: [Link]

  • Conformational Analysis: Conformations of Disubstituted Cyclohexanes. Chemistry LibreTexts. Available at: [Link]

  • Synthetic Protocol: Curtius Rearrangement: Mechanistic Insight and Recent Applications. National Institutes of Health (NIH). Available at: [Link]

Sources

Application Note: Scalable Synthesis of 1-Methoxy-3-methylcyclohexane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale and Target Profiling

1-Methoxy-3-methylcyclohexane-1-carboxylic acid is a highly valuable synthetic building block, frequently utilized to introduce sterically hindered, lipophilic quaternary centers into active pharmaceutical ingredients (APIs). Compounds bearing similar


-methoxy quaternary centers, such as 1-methoxycyclohexanecarboxylic acid, are critical intermediates in the development of lysine gingipain inhibitors targeting Alzheimer's disease and other systemic inflammatory conditions [1][2].

Historically, synthesizing quaternary


-methoxy carboxylic acids relied on the classical cyanohydrin route—a multi-step process involving ketone hydrocyanation, subsequent nitrile hydrolysis, and hydroxyl methylation [3]. This approach is severely limited by poor atom economy, the requirement for highly toxic cyanide reagents, and harsh hydrolytic conditions that often lead to epimerization or elimination. To overcome these bottlenecks, this protocol details a highly scalable, one-pot synthesis leveraging a modified bromoform reaction.

Mechanistic Pathway and Causality

The optimal route for this transformation is a one-pot reaction utilizing 3-methylcyclohexanone, tribromomethane (bromoform), and potassium hydroxide in methanol[3]. This methodology is conceptually related to the Jocic reaction and the Corey-Link synthesis of


-amino acids [4][5], but is specifically optimized for 

-alkoxy acid generation.

Causality of Reagent Selection:

  • Bromoform vs. Chloroform: While chloroform is commonly used in Jocic-type reactions, substituting it into this one-pot methoxylation pathway drastically reduces yields to ~20% [6]. The tribromomethyl anion (

    
    ) is more stable and less prone to premature 
    
    
    
    -elimination into a dihalocarbene than its chloro-counterpart.
  • Pathway Dynamics: Upon nucleophilic attack of

    
     on the ketone, the resulting tribromomethyl alkoxide undergoes rapid intramolecular cyclization, ejecting a bromide ion to form a highly reactive dibromoepoxide intermediate[6]. This epoxide is immediately opened by methoxide (generated in situ from KOH and MeOH), forming an 
    
    
    
    -methoxy acyl bromide that hydrolyzes in the alkaline aqueous workup to yield the final carboxylic acid[3][6].

Mechanism A 3-Methylcyclohexanone (Ketone) B Tribromomethyl Alkoxide Intermediate A->B + CBr3⁻ (Nucleophilic Attack) C Dibromoepoxide Intermediate B->C - Br⁻ (Intramolecular Cyclization) D α-Methoxy Acyl Bromide Intermediate C->D + MeO⁻ (Epoxide Opening) E 1-Methoxy-3-methylcyclohexane- 1-carboxylic acid D->E + H2O / OH⁻ (Hydrolysis)

Mechanistic pathway of the one-pot bromoform-mediated synthesis of α-methoxy acids.

Comparative Route Analysis

To justify the selection of the bromoform one-pot method for scale-up, the quantitative data comparing established synthetic routes is summarized below[3].

Synthetic RouteStep CountOverall YieldScalability & Safety ProfileCost Efficiency
One-Pot Bromoform (Protocol) 180–85%High: Requires strict exotherm control, but completely avoids cyanide gas risks.High: Utilizes inexpensive, bulk-scale reagents.
Classical Cyanohydrin 340–50%Low: Requires highly toxic HCN/KCN handling and pressurized hydrolysis.Low: Extensive purification required between steps.
Epoxidation / Ring Opening 355–60%Moderate: Requires hazardous epoxidizing agents (e.g., mCPBA) and strong bases.Moderate: Reagent costs scale poorly.

Experimental Protocol: Self-Validating Scalable Workflow

The following protocol is designed as a self-validating system. In-process visual cues and analytical checkpoints ensure that the operator can verify reaction progression without halting the workflow[3][7].

Materials Required:

  • 3-Methylcyclohexanone: 1.0 eq (100 mmol, 11.2 g)

  • Tribromomethane (Bromoform): 10.0 eq (1.0 mol, 253 g / ~87 mL)

  • Potassium Hydroxide (KOH, pellets): 8.0 eq (800 mmol, ~45 g)

  • Methanol (MeOH): 150 mL (Solvent)

Workflow Step1 1. Reactor Charging 3-Methylcyclohexanone + CHBr3 Step2 2. Controlled Addition KOH in MeOH dropwise at 0-5 °C Step1->Step2 Cool to 0 °C Step3 3. Aging & Conversion Vigorous stirring at 20-25 °C for 3h Step2->Step3 Exotherm control Step4 4. Quench & Wash H2O quench, MTBE wash to remove organics Step3->Step4 Precipitate forms Step5 5. Acidification & Extraction pH 2 with HCl, extract with EtOAc Step4->Step5 Aqueous phase

Process workflow for the scalable synthesis of 1-Methoxy-3-methylcyclohexane-1-carboxylic acid.

Step-by-Step Methodology:
  • Reactor Charging: To a 500 mL jacketed reactor equipped with an overhead stirrer, internal thermocouple, and addition funnel, charge the 3-methylcyclohexanone and tribromomethane[3]. Cool the mixture to 0–5 °C using a recirculating chiller.

    • Expertise Note: Bromoform acts as both the primary reagent and a co-solvent. The large stoichiometric excess is critical to drive the equilibrium of the initial nucleophilic attack and suppress unwanted side reactions.

  • Controlled Base Addition: Dissolve the KOH pellets in MeOH. (Caution: Dissolution is highly exothermic; prepare in advance and cool to room temperature). Transfer the KOH/MeOH solution to the addition funnel. Add this solution dropwise to the reactor over 1–2 hours, strictly maintaining the internal temperature between 0–5 °C[3][7].

    • Causality: The deprotonation of bromoform is violently exothermic. If the internal temperature exceeds 10 °C, bromoform degrades rapidly into carbon monoxide and potassium bromide, leading to dangerous gas evolution and an immediate collapse in yield.

  • Aging and Conversion: Once the addition is complete, remove the cooling bath and allow the reaction to warm to 20–25 °C. Stir vigorously for 3 hours[3][7].

    • Self-Validating Step: The reaction mixture will transition into a thick, heterogeneous suspension as potassium bromide (KBr) precipitates. The visual accumulation of this white precipitate confirms the progression of the epoxide formation and subsequent acyl bromide hydrolysis.

    • Analytical Checkpoint (IPC): Analyze an aliquot via GC-MS. The complete disappearance of the 3-methylcyclohexanone peak (m/z 112) validates the end of the conversion phase.

  • Quench and Workup: Dilute the reaction mixture with deionized water (200 mL) to dissolve the precipitated KBr salts. Extract the aqueous layer with methyl tert-butyl ether (MTBE) (2 × 100 mL).

    • Causality: This basic extraction safely removes unreacted bromoform and non-acidic organic impurities, leaving the target molecule in the aqueous phase as a potassium carboxylate salt.

  • Acidification and Isolation: Cool the aqueous phase to 0 °C and carefully acidify to pH 2 using 6M HCl. Extract the liberated carboxylic acid with ethyl acetate (3 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure to afford the crude product[3].
    
  • Diastereomeric Resolution: Because of the methyl group at the C3 position, the product is generated as a mixture of cis and trans diastereomers. Depending on downstream API requirements, the diastereomers can be separated via fractional recrystallization from hexanes/ethyl acetate or via continuous chromatography (e.g., SMB).

References

  • Oku, A., et al. "A Convenient One-Pot Synthesis of Quaternary α-Methoxy- and α-Hydroxycarboxylic Acids." Chemical and Pharmaceutical Bulletin, vol. 47, no. 5, 1999, pp. 684-686. URL:[Link]

  • Corey, E. J., and Link, J. O. "A general, catalytic, and enantioselective synthesis of α-amino acids." Journal of the American Chemical Society, vol. 114, no. 5, 1992, pp. 1906-1908. URL:[Link]

  • Scaffidi, A., et al. "The Synthesis of Carbohydrate α-Amino Acids Utilizing the Corey–Link Reaction." Australian Journal of Chemistry, vol. 57, no. 8, 2004, pp. 723-732. URL:[Link]

  • Cortexyme, Inc. "Inhibitors of Lysine Gingipain." U.S. Patent US20210017167A1, 2021.

Sources

Application Note: Chemoselective Reduction of 1-Methoxy-3-methylcyclohexane-1-carboxylic Acid to Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a comprehensive, self-validating methodological guide for the reduction of a highly sterically hindered


-alkoxy carboxylic acid to its corresponding primary alcohol.

Mechanistic Rationale & Substrate Profiling

The reduction of 1-methoxy-3-methylcyclohexane-1-carboxylic acid to (1-methoxy-3-methylcyclohexyl)methanol presents a unique synthetic challenge dictated by its structural topology. The substrate features a fully substituted (tertiary)


-carbon embedded within a cyclohexane ring, flanked by a methoxy ether group.

This architecture introduces two primary constraints:

  • Extreme Steric Hindrance: The bulky environment around the C1 carbonyl carbon severely restricts the trajectory of incoming nucleophiles. Traditional intermolecular hydride donors often fail or stall at intermediate stages.

  • Chemoselectivity Requirements: The

    
    -methoxy group must remain intact. While aliphatic ethers are generally stable to standard hydride sources, harsh Lewis acidic conditions (e.g., 
    
    
    
    or prolonged heating with strong acids) must be avoided to prevent ether cleavage.

When utilizing standard Lithium Aluminum Hydride (


) on free carboxylic acids, the first equivalent of hydride deprotonates the acid to form a lithium carboxylate salt. In sterically congested systems, this carboxylate is highly electron-rich and physically shielded, making the subsequent nucleophilic attack by the 

anion kinetically unfavorable, often leading to incomplete conversions or insoluble emulsions 1.

Conversely, Borane (


)  acts as a strong electrophile. It coordinates directly to the electron-rich carbonyl oxygen, forming an acyloxyborane intermediate. This effectively converts an unfavorable intermolecular attack into a highly favored intramolecular hydride transfer, making borane exceptionally effective for sterically hindered acids 2.

Figure 1: Decision tree for the reduction of sterically hindered α-alkoxy carboxylic acids.

Comparative Analysis of Reducing Agents

To optimize the workflow, we must evaluate the operational parameters of viable reducing agents. The data below synthesizes the expected performance based on the specific steric and electronic profile of the substrate 3.

Reagent SystemChemoselectivitySteric ToleranceWorkup ComplexityExpected Yield

(Direct)
Excellent (Ethers stable)High (Intramolecular delivery)Low (Methanol quench)> 85%

(Direct)
ModerateLow (Carboxylate stalls)High (Emulsion risk)< 40%
1.

2.

ExcellentHigh (Ester is highly reactive)Moderate (Fieser workup)> 80%

Experimental Methodologies

Based on the comparative analysis, Method A (Borane Reduction) is the preferred route due to its step-economy and high tolerance for steric bulk. Method B (Two-Step Esterification/Reduction) is provided as a robust alternative if borane reagents are unavailable.

Method A: Direct Reduction via Borane-Tetrahydrofuran ( )

Causality & Logic: Borane is utilized in excess (2.5 - 3.0 eq) because the first equivalent is consumed by the acidic proton, evolving stoichiometric hydrogen gas. The reaction is refluxed to provide the thermal activation energy required to collapse the sterically crowded triacyloxyborane intermediate 4.

Figure 2: Mechanism of borane-mediated reduction via an acyloxyborane intermediate.

Step-by-Step Protocol:

  • Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an argon inlet.

  • Substrate Loading: Dissolve 1-methoxy-3-methylcyclohexane-1-carboxylic acid (1.0 eq, 10 mmol) in anhydrous THF (25 mL, 0.4 M).

  • Cooling & Addition: Cool the solution to 0 °C in an ice bath. Slowly add a 1.0 M solution of

    
     (2.5 eq, 25 mL) dropwise via syringe.
    
    • Observation: Vigorous bubbling will occur as

      
       gas is evolved. Dropwise addition prevents thermal runaway.
      
  • Thermal Activation: Once gas evolution ceases, remove the ice bath, allow the mixture to reach room temperature, and then heat to reflux (66 °C) for 4–6 hours. Monitor completion via TLC (Stain with Seebach's or PMA; the acid will trail, the alcohol will run higher).

  • Quenching: Cool the reaction back to 0 °C. Carefully add Methanol (10 mL) dropwise.

    • Causality: Methanol solvolyzes the intermediate borate esters, liberating the free primary alcohol and converting the boron species into volatile trimethyl borate,

      
      .
      
  • Workup: Concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate (50 mL) and saturated aqueous

    
     (30 mL). Extract the aqueous layer with Ethyl Acetate (2 × 25 mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate to yield the crude alcohol.
Method B: Two-Step Esterification and Reduction

Causality & Logic: To bypass the unreactive lithium carboxylate salt, the acid is first converted to a methyl ester. Because Fischer esterification is sterically disfavored at the tertiary carbon, alkylation of the carboxylate with Iodomethane (


) is utilized. The subsequent 

reduction requires a highly specific "Fieser workup" to prevent the formation of unfilterable aluminum hydroxide emulsions 1.

Step-by-Step Protocol:

  • Esterification:

    • Dissolve the acid (1.0 eq) in anhydrous DMF. Add anhydrous

      
       (2.0 eq) and Iodomethane (1.5 eq). Stir at room temperature for 12 hours.
      
    • Quench with water, extract with Diethyl Ether, wash extensively with water (to remove DMF) and brine, dry, and concentrate to yield the methyl ester.

  • Reduction:

    • In a flame-dried flask under Argon, suspend

      
       (1.5 eq) in anhydrous THF at 0 °C.
      
    • Dropwise, add the methyl ester (1.0 eq) dissolved in THF.

    • Stir at room temperature for 2 hours.

  • Fieser Workup (Critical Step):

    • For every

      
       grams  of 
      
      
      
      used, strictly add:
      • 
         mL  of distilled 
        
        
        
        (Dropwise, extremely exothermic).
      • 
         mL  of 15% aqueous 
        
        
        
        .
      • 
         mL  of distilled 
        
        
        
        .
    • Causality: This exact stoichiometric sequence forces the aluminum salts to precipitate as a granular, white solid (sodium aluminate) rather than a gelatinous emulsion.

    • Stir vigorously for 15 minutes until the salts turn completely white. Filter through a pad of Celite, wash the filter cake with Ethyl Acetate, and concentrate the filtrate to yield the pure alcohol.

Analytical Validation (Self-Validating System)

To ensure the integrity of the protocol, the isolated product must be validated against expected spectroscopic milestones. The reduction of the carboxylic acid to the primary alcohol alters the functional group landscape significantly, while the stereocenters at C1 and C3 remain unperturbed.

  • Infrared Spectroscopy (IR):

    • Starting Material: Exhibits a broad, characteristic carboxylic acid

      
       stretch from 
      
      
      
      and a strong
      
      
      stretch at
      
      
      .
    • Product: The

      
       stretch at 
      
      
      
      must completely disappear. A new, sharper
      
      
      stretch characteristic of a primary alcohol will appear at
      
      
      .
  • Proton NMR (

    
    , 
    
    
    
    ):
    • The newly formed

      
       protons will appear as a distinct signal around 
      
      
      
      . Due to the adjacent chiral center at C1 and the stereocenter at C3, these protons are diastereotopic and will likely present as an AB quartet or a complex multiplet.
    • The

      
      -methoxy singlet (
      
      
      
      ) will remain unperturbed, integrating to 3 protons at approximately
      
      
      .

References

  • Reduction of carboxylic acids to primary alcohols using LiAlH4.Master Organic Chemistry.
  • Reduction of Cyclopropanecarboxylic Acids by Borane, a Chemoselective Reduction Sensitive to Steric Interactions and Reaction Conditions.ResearchGate.
  • Reduction of Carboxylic Acids and Their Derivatives.Chemistry Steps.
  • Chem 115 - Andrew G Myers Research Group.Harvard University.

Sources

Troubleshooting & Optimization

Separation of cis and trans diastereomers of 1-Methoxy-3-methylcyclohexane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Separation of cis- and trans-1-Methoxy-3-methylcyclohexane-1-carboxylic acid

Technical Support Center: Isomer Separation Guide

Welcome to the Technical Support Hub. You are likely accessing this guide because you are facing difficulties resolving the diastereomers of 1-Methoxy-3-methylcyclohexane-1-carboxylic acid .

This molecule presents a classic but stubborn challenge in medicinal chemistry: a 1,3-disubstituted cyclohexane with a quaternary center at C1. Unlike simple acids, the quaternary center prevents easy epimerization (equilibration) to the thermodynamic product using base, meaning you must rely entirely on physical separation.

This guide prioritizes Chromatography (HPLC/SFC) for analysis and Derivatization-Based Flash Chromatography for preparative isolation, as these are the most robust protocols for this specific class of ether-acids.

Part 1: Quick Diagnostic & Strategy Selector

Before proceeding, identify your current bottleneck to select the correct workflow.

Current Issue Recommended Workflow Primary Technology
Analytical Separation (Checking ratios, purity)Workflow A Reverse Phase HPLC (Acidic)
Prep Scale < 100 mg (High purity needed)Workflow A (Scaled) Prep-HPLC (C18 or Chiral)
Prep Scale > 100 mg - 10 g (Cost-effective)Workflow B Methyl Ester Derivatization + Flash
Poor Resolution on Silica (Tailing peaks)Workflow B Convert to Ester

Separate

Hydrolyze
Confirmation of Identity (Which is cis?)Workflow C NOESY NMR Spectroscopy

Part 2: Detailed Workflows & Protocols

Workflow A: Analytical & Prep HPLC Separation

Best for: Rapid analysis, purity checks, and small-scale isolation.

The Challenge: The free carboxylic acid moiety causes peak tailing on silica and C18 due to dimerization and ionization. The methoxy group adds lipophilicity but lacks strong directional H-bonding.

Protocol:

  • Column Selection:

    • Primary: C18 (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge).

    • Alternative (Superior Separation): Immobilized Polysaccharide Chiral Columns (e.g., Chiralpak IC or AD-H). Note: Even though these are diastereomers, chiral selectors often discriminate the 3D "shape" of cyclohexane isomers better than achiral C18.

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid (or 0.1% TFA). Acid is mandatory to keep the COOH protonated.

    • Solvent B: Acetonitrile (MeCN).[1]

  • Gradient:

    • Start: 5% B.

    • Ramp: 5% to 60% B over 15 minutes.

    • Tip: 1,3-disubstituted cyclohexanes often elute closely. A shallow gradient (e.g., 0.5% increase per minute) is often required.

Troubleshooting HPLC:

  • Q: My peaks are splitting or tailing.

    • A: Increase buffer strength. Switch from 0.1% Formic Acid to 10 mM Ammonium Formate (pH 3.0) . The ionic strength helps suppress silanol interactions.

  • Q: I see no separation on C18.

    • A: Switch to a Phenyl-Hexyl column. The pi-pi interactions (if you have any aromatic impurities) or the different steric selectivity of the phenyl ring often resolves cyclohexane diastereomers better than alkyl chains.

Workflow B: The "Ester-Flash-Hydrolysis" Loop (Gold Standard)

Best for: Gram-scale isolation where direct acid separation is streaky or difficult.

Direct chromatography of carboxylic acids on silica gel is rarely efficient due to "streaking." Converting the acid to a methyl ester eliminates hydrogen bond dimerization, allowing sharp separation of the diastereomers.

Step-by-Step Protocol:

  • Esterification:

    • Dissolve crude acid in MeOH.[2]

    • Add 2.0 eq. TMS-Diazomethane (fastest) OR cat.

      
       (cheaper).
      
    • Stir 1 hr. Quantitative conversion is expected.

  • Separation (Flash Chromatography):

    • Stationary Phase: Standard Silica Gel (40-63 µm).

    • Eluent: Hexanes/Ethyl Acetate (gradient 0%

      
       20% EtOAc).
      
    • Observation: The cis-diester (diequatorial conformation) usually elutes later (more polar) than the trans-isomer (axial/equatorial), though this depends on the specific shielding of the methoxy group.

  • Hydrolysis:

    • Isolate the separated ester fractions.

    • Dissolve in THF/Water (3:1).

    • Add LiOH (3.0 eq). Stir at RT for 4-12 hrs.

    • Acidify with 1M HCl and extract with EtOAc.

Why this works: The difference in


 values between cis and trans isomers is significantly amplified in the ester form compared to the free acid.
Workflow C: Structural Assignment (NOESY)

How do I know which peak is which?

You cannot rely solely on elution order. You must use NMR.

  • Geometry:

    • Cis-isomer: The C1-Methoxy and C3-Methyl are on the same side.

    • Trans-isomer: They are on opposite sides.

  • Conformation (1,3-system):

    • The cis (1,3) isomer can adopt a diequatorial (e,e) conformation, which is thermodynamically favored.

    • The trans (1,[3][4]3) isomer is forced into an axial-equatorial (a,e) conformation.

  • NOE Signal:

    • Perform a 1D-NOESY irradiating the C3-Methyl group.

    • Cis (diequatorial): You will see a correlation to the C1-Methoxy group (spatial proximity is moderate) but distinct correlations to the axial protons at C2 and C4.

    • Trans (axial/equatorial): If the C3-Me is equatorial and C1-OMe is axial, you will see strong 1,3-diaxial interactions with other axial protons, distinguishing the spectrum.

Part 3: Visual Troubleshooting Logic

The following diagram illustrates the decision matrix for separating these isomers.

SeparationLogic Start Start: Crude Mixture (cis/trans-1-Methoxy-3-methylcyclohexane-1-COOH) ScaleCheck What is your scale? Start->ScaleCheck SmallScale < 100 mg (Analytical/Small Prep) ScaleCheck->SmallScale LargeScale > 100 mg (Preparative) ScaleCheck->LargeScale DirectHPLC Direct HPLC (Reverse Phase) Column: C18 or Phenyl-Hexyl Mobile: H2O (0.1% FA) / MeCN SmallScale->DirectHPLC Derivatization Derivatization Strategy Convert to Methyl Ester (TMS-Diazomethane or MeOH/H2SO4) LargeScale->Derivatization ResolutionCheck Is Resolution > 1.5? DirectHPLC->ResolutionCheck SuccessHPLC Collect Fractions Lyophilize ResolutionCheck->SuccessHPLC Yes FailHPLC Switch to Chiral Column (Chiralpak IC/AD) ResolutionCheck->FailHPLC No FlashChrom Flash Chromatography (Silica) Eluent: Hex/EtOAc (Esters separate better than acids) Derivatization->FlashChrom Hydrolysis Hydrolysis (LiOH, THF/H2O) Return to Acid FlashChrom->Hydrolysis FinalProduct Pure Diastereomers Hydrolysis->FinalProduct

Caption: Decision tree for selecting between direct HPLC separation and the derivatization-hydrolysis workflow based on scale and resolution efficiency.

Part 4: Frequently Asked Questions (FAQs)

Q1: Why can't I just recrystallize the acid? A: While possible, 1-methoxy-cyclohexanecarboxylic acids often form "oils" or low-melting solids due to the disruption of the crystal lattice by the flexible methoxy group and the methyl substituent. Unless you have a specific chiral amine (like (R)-phenylethylamine) to form a crystalline salt, chromatography is faster and higher yielding [1].

Q2: Which isomer is the "cis" isomer? A: Nomenclature can be tricky. By IUPAC convention for cyclohexane, cis usually refers to the substituents being on the same side of the ring plane. In a 1,3-disubstituted system, the cis isomer (diequatorial) is generally more thermodynamically stable than the trans isomer. However, because C1 is quaternary, you must confirm this via NOESY NMR. Do not assume the major product of a non-equilibrium reaction is the cis isomer [2].

Q3: Can I use a Chiral Column for non-chiral diastereomers? A: Yes, absolutely. Chiral stationary phases (CSPs) like Amylose tris(3,5-dimethylphenylcarbamate) (Chiralpak AD/IA) create a "groove" that fits specific molecular shapes. Diastereomers have different 3D shapes. Often, a CSP will separate diastereomers that co-elute on C18 because the CSP recognizes the steric bulk of the C3-methyl group differently [3].

Q4: The methoxy group is acid-labile. Will it survive hydrolysis? A: A methyl ether is generally stable to basic hydrolysis (LiOH/THF). It is also stable to mild acidic HPLC conditions (0.1% Formic acid). Avoid using BBr3 or strong Lewis acids, which would cleave the methyl ether. The ester hydrolysis step using LiOH is perfectly safe for the methoxy group.

References

  • Separation of Cyclohexane Carboxylic Acids via Salt Formation

    • Source: N
    • Title: Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts.[4]

    • URL:[Link]

  • HPLC Separation of Cyclohexane Isomers

    • Source: SIELC Technologies[1]

    • Title: HPLC Separation of cis- and trans-1,4-cyclohexanedicarboxylic acid.
    • URL:[Link]

  • Chiral Column Utility for Diastereomers: Source: BenchChem / General Chromatography Principles Title: A Comparative Guide to Chiral HPLC Analysis of Cyclic Carboxylic Acids.

Sources

Overcoming steric hindrance at the C1 position during nucleophilic substitution

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Overcoming Steric Hindrance at the C1 Position in Nucleophilic Substitutions

Welcome to the Advanced Synthesis Troubleshooting Center. Nucleophilic substitution at the C1 position—whether it is the anomeric carbon in carbohydrate chemistry or a sterically encumbered primary aliphatic carbon—presents unique thermodynamic and kinetic challenges. This guide provides drug development professionals and synthetic chemists with causality-driven solutions, validated protocols, and mechanistic insights to bypass steric barriers.

Diagnostic Workflow

C1_Steric_Hindrance A Identify C1 Substrate Type B Carbohydrate (Anomeric C1) A->B C Aliphatic / Bicyclic (Primary C1) A->C D O-/N-Glycosylation B->D E C-Glycosylation B->E H Bulky Nucleophile / Rigid Core C->H F Issue: Bulky C2 Protecting Group Action: Use Triflates / Nitrile Solvents D->F G Issue: SN2 Failure Action: Use e-XAT or Stille Coupling E->G I Action: Phase Transfer Catalysis & Acoustic Cavitation H->I

Decision matrix for troubleshooting C1 steric hindrance based on substrate class.

Module 1: Carbohydrate C1 Anomeric Substitutions (Glycosylation)

Context: In glycosylation, the C1 anomeric position is notoriously hindered by axial/equatorial substituents. Bulky C2 protecting groups, in particular, severely impede the trajectory of incoming nucleophiles.

Q1: My O-glycosylation is yielding low anomeric selectivity and poor conversion due to a bulky C2-pivaloyl protecting group. How can I overcome this steric shielding? Analyst Insight (Causality): The C2-pivaloyl (Piv) group is highly sterically demanding. While it effectively directs 1,2-trans glycosylation via neighboring group participation (NGP) by forming a stable dioxolenium ion intermediate, its sheer bulk can block the approach of large, complex alcohol nucleophiles (e.g., steroidal or macrocyclic aglycones). The steric clash raises the activation energy (


) for the nucleophilic attack on the C1 oxocarbenium/dioxolenium intermediate.
Resolution:  Shift the reaction from a purely 

-like oxocarbenium pathway to a more reactive intermediate. Using highly reactive glycosyl donors, such as glycosyl triflates generated in situ from thioglycosides, combined with a polar aprotic solvent system (e.g., Nitrile solvents), can accelerate the substitution. Alternatively, switch to a less sterically demanding participating group (e.g., an acetyl or levulinyl group) if the Piv group is not strictly required for downstream stability.

Q2: We are attempting a C-glycosylation to synthesize a hydrolytically stable glycomimetic, but traditional nucleophilic additions to C1-halides are failing. What is the modern standard? Analyst Insight (Causality): Direct


 displacement at the C1 position of pyranoses with carbon nucleophiles is thermodynamically unfavorable and highly susceptible to elimination (glycal formation) due to the steric bulk of the pyranose ring and the anomeric effect[1].
Resolution:  Transition metal-catalyzed cross-coupling or radical-based approaches bypass traditional 

steric constraints. Recent advancements utilize Electrochemical Halogen-Atom Transfer (e-XAT) to activate glycosyl bromides[2]. This method generates an anomeric radical that readily adds to alkenes, overcoming the steric hindrance that plagues closed-shell nucleophilic attacks[2]. Another robust method is the Glycosyl Stille Cross-Coupling using anomeric stannanes as C1-nucleophiles, which allows predictable stereocontrol independent of C2 steric bulk[1].
Protocol 1: Electrochemical C-Glycosylation via e-XAT

Self-validating system: The use of DIPEA acts as both the XAT reagent and anodic sacrificial reagent, ensuring a neutral pH profile that prevents degradation of acid-sensitive protecting groups during the run[2].

  • Preparation: In an undivided electrochemical cell equipped with a carbon cloth anode and a nickel cathode, dissolve the glycosyl bromide donor (1.0 equiv) and the alkene acceptor (2.0 equiv) in a 0.1 M solution of

    
     in DMF/THF[2].
    
  • Catalyst/Reagent Addition: Add

    
     (10 mol%), a suitable ligand (e.g., dtbbpy, 10 mol%), and DIPEA (2.0 equiv)[2].
    
  • Electrolysis: Apply a constant current of 2-5 mA. Monitor the reaction via TLC/LC-MS. The e-XAT process generates a C1 radical, bypassing the steric hindrance of a traditional

    
     transition state[2].
    
  • Validation: The reaction is complete when the glycosyl bromide is consumed. The stereochemical outcome (alpha/beta ratio) is validated via 1D NOESY NMR.

Module 2: Aliphatic and Bicyclic C1 Steric Hindrance

Context: Primary carbons are typically excellent


 substrates. However, long alkyl chains or rigid bicyclic frameworks create severe steric trajectories that block the required 

backside attack.

Q3: My


 reaction with 1-bromododecane and a bulky alkoxide nucleophile (Williamson ether synthesis) is exclusively yielding the E2 elimination product (1-dodecene). How can I force the substitution? 
Analyst Insight (Causality):  While 1-bromododecane is a primary halide, the long alkyl chain creates a localized crowded environment[3]. More importantly, when using a bulky nucleophile (like tert-butoxide), the steric repulsion at the C1 transition state is so severe that the nucleophile acts instead as a base, abstracting a beta-proton (E2 pathway)[3]. The Hammond postulate dictates that the activation barrier for elimination becomes lower than that for substitution.
Resolution:  To overcome this, you must increase the nucleophilicity without increasing basicity, or alter the physical state of the reaction. Employing Phase Transfer Catalysis (PTC) or Ultrasound Assistance (Sonication) provides the localized energy required to overcome the steric activation barrier of the 

pathway[3].
Protocol 2: Ultrasound-Assisted with Phase Transfer Catalysis
  • Setup: In a thick-walled flask suitable for sonication, combine 1-bromododecane (1.0 equiv) and the bulky nucleophile (1.5 equiv) in a biphasic solvent system (e.g., Toluene/Water)[3].

  • Catalyst: Add a quaternary ammonium salt (e.g., Tetrabutylammonium bromide, TBAB, 0.1 equiv) to act as the phase-transfer catalyst[3].

  • Sonication: Place the flask in an ultrasonic cleaning bath. The water level in the bath should match the reaction mixture level[3]. The acoustic cavitation generates localized high temperatures and pressures that provide the kinetic energy to overcome the steric barrier at C1[3].

  • Isolation: Separate the organic layer, wash with brine, dry over

    
    , and purify via column chromatography.
    

Q4: I am working with 3-(Bromomethyl)-6-oxabicyclo[3.1.0]hexane. The rigid bicyclic core is blocking the backside attack on the C1-bromomethyl group. What are my options? Analyst Insight (Causality): The primary challenge is significant steric hindrance imposed by the rigid, cup-shaped bicyclo[3.1.0]hexane core[4]. This bulky framework physically obstructs the


 trajectory required for an 

inversion at the adjacent C1-bromomethyl site[4]. Resolution: You must modulate the nucleophile and the solvent. Switch to a smaller, highly linear nucleophile (e.g., azide ion,

) which has a minimal steric footprint[4]. Use a strongly polar aprotic solvent (DMSO or DMF) to leave the anionic nucleophile "bare" and highly reactive. Elevated temperatures and prolonged reaction times can also provide the necessary activation energy to overcome the steric barrier[4].

Quantitative Impact of Reaction Parameters on Hindered C1 Substitutions

Parameter / StrategyMechanism of ActionEffect on Sterically Hindered C1

Preferred Substrate Class
Polar Aprotic Solvents (DMF, DMSO) Solvates cations, leaving nucleophilic anions "bare" and highly reactive.Increases

rate; reduces E2 competition.
Aliphatic C1, Bicyclic C1
Electrochemical XAT Converts closed-shell electrophile to a C1 radical.Bypasses

steric trajectory entirely.
Anomeric C1 (C-Glycosides)
Acoustic Cavitation (Sonication) Provides massive localized kinetic energy via microbubble collapse.Overcomes high

caused by steric clashing.
Long-chain Aliphatic C1
Linear Nucleophiles (e.g.,

)
Minimizes steric footprint during the

backside attack.
Dramatically increases yield in rigid systems.Neopentyl / Bicyclic C1

References[3] Technical Support Center: Overcoming Steric Hindrance in Reactions with 1-Bromododecane. Benchchem. Available at:https://www.benchchem.com/product/b1383993[4] Overcoming steric hindrance in reactions of 3-(Bromomethyl)-6-oxabicyclo[3.1.0]hexane. Benchchem. Available at:https://www.benchchem.com/product/b1383993#overcoming-steric-hindrance[1] Glycosyl Stille Cross-Coupling with Anomeric Nucleophiles – A General Solution to a Long-Standing Problem of Stereocontrolled Synthesis of C-Glycosides. Thieme Connect. Available at:https://www.thieme-connect.com/products/ejournals/html/10.1055/s-0034-1380155[2] Electrochemical Glycosylation via Halogen-Atom-Transfer for C-Glycoside Assembly. ACS Catalysis. Available at:https://pubs.acs.org/doi/10.1021/acscatal.4c02741

Sources

Optimizing recrystallization solvents for 1-Methoxy-3-methylcyclohexane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification and recrystallization of 1-Methoxy-3-methylcyclohexane-1-carboxylic acid (CAS: 53382-22-2).

As an amphiphilic molecule containing a highly polar carboxylic acid moiety, a moderately polar methoxy ether, and a lipophilic methylcyclohexane backbone, this compound presents unique solubility challenges. This guide is designed for researchers and drug development professionals to systematically optimize solvent selection, prevent phase separation ("oiling out"), and maximize crystalline yield.

Part 1: Physiochemical Profiling & Solvent Selection

The fundamental principle of recrystallization relies on temperature-dependent solubility: the target compound must exhibit low solubility at room temperature but high solubility at elevated temperatures[1]. Because 1-Methoxy-3-methylcyclohexane-1-carboxylic acid has competing polar and non-polar regions, highly protic solvents (like methanol) often dissolve it too readily, while purely non-polar solvents (like hexane) fail to solvate the polar functional groups.

Table 1: Quantitative Solubility & Solvent Suitability Profile

Solvent System Polarity Index Est. Solubility (20°C) Est. Solubility (Boiling) Suitability / Rationale
Water 10.2 Insoluble Sparingly Soluble Poor: High polarity rejects the lipophilic cyclohexane ring.
Methanol 5.1 High Very High Poor: Disrupts carboxylic acid dimers; solute remains dissolved.
Ethyl Acetate 4.4 Moderate High Good: Excellent single solvent if volumes are strictly minimized.
Toluene 2.4 Low High Excellent: Ideal thermal gradient for amphiphilic compounds.

| EtOAc / Heptane (1:3) | Mixed | Low | High | Excellent: Antisolvent system forces controlled nucleation. |

Part 2: Diagnostic Workflow for Solvent Optimization

Use the following decision matrix to empirically validate the optimal solvent system for your specific crude sample.

SolventSelection N1 Assess Solubility at 20°C N2 Highly Soluble? N1->N2 N3 Test Mixed Solvent (e.g., EtOAc/Heptane) N2->N3 Yes N4 Heat to Boiling N2->N4 No N5 Soluble when Hot? N4->N5 N6 Reject Solvent N5->N6 No N7 Cool Slowly to 20°C N5->N7 Yes N8 Crystals Form? N7->N8 N8->N3 No / Oils Out N9 Ideal Solvent Found N8->N9 Yes

Fig 1: Diagnostic workflow for selecting a recrystallization solvent system.

Part 3: Standard Operating Procedure (Mixed-Solvent Antisolvent Method)

When a single solvent fails to provide a sufficient thermal solubility gradient, an antisolvent recrystallization protocol is the most reliable, self-validating method[2].

  • Initial Dissolution: Place the crude 1-Methoxy-3-methylcyclohexane-1-carboxylic acid in a clean, dry Erlenmeyer flask. Add a minimum volume of the "good" solvent (e.g., Ethyl Acetate) and heat to a gentle boil using a hot plate until the solid is completely dissolved.

  • Antisolvent Titration (Self-Validation Step): While maintaining the solution at a boil, add the "poor" antisolvent (e.g., Heptane) dropwise. Stop immediately when the solution just turns persistently cloudy. This visual cue confirms the exact saturation point has been reached[2].

  • Clarification: Add 1 to 2 drops of the good solvent (Ethyl Acetate) back into the flask until the solution is perfectly clear again.

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool slowly to room temperature undisturbed. Do not agitate.

  • Ice Bath Maturation: Once the flask has reached room temperature and initial crystals are visible, place the flask in an ice bath for 15–30 minutes to depress solubility further and maximize yield.

  • Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a small volume of ice-cold antisolvent (Heptane) to displace the impurity-laden mother liquor without dissolving the purified product.

Part 4: Troubleshooting & Technical FAQs

Q1: Why does my compound "oil out" (form a separate liquid phase) upon cooling instead of crystallizing? Causality: Oiling out occurs when the melting point of the solute is lower than the temperature at which it saturates the solvent, causing it to separate as a supercooled liquid rather than forming a solid crystal lattice[3]. The amphiphilic nature of 1-Methoxy-3-methylcyclohexane-1-carboxylic acid makes it highly susceptible to liquid-liquid phase separation if the solvent polarity is mismatched. Solution:

  • Adjust the Solvent: Switch to a solvent with a lower boiling point, or increase the volume of the current solvent slightly so that saturation occurs at a lower temperature.

  • Modify Cooling Rate: Prevent "shock cooling." Ensure the solution cools slowly to room temperature before utilizing an ice bath[3].

  • Seeding: Introduce a pure seed crystal of the acid just before the oiling temperature is reached to bypass the liquid phase and force immediate nucleation.

Q2: How can I optimize the solvent system to resolve the cis/trans diastereomers of this acid? Causality: Diastereomers possess different spatial arrangements (e.g., the relative axial/equatorial positions of the 1-methoxy and 3-methyl groups), leading to distinct crystal lattice energies and solubilities. The carboxylic acid group forms hydrogen-bonded dimers, which are critical for tight crystal packing. Solution: Avoid highly protic solvents (like methanol or water) that competitively hydrogen-bond and disrupt the carboxylic acid dimers. Utilize non-polar or weakly polar aprotic solvents (e.g., Toluene or Acetonitrile) to exploit the subtle steric differences in the hydrogen-bonding networks of the cis and trans isomers, allowing one to selectively crystallize while the more soluble isomer remains in the mother liquor.

Q3: No crystals are forming even after cooling the solution to 0°C. What went wrong? Causality: The solution has not reached supersaturation. This typically happens if too much hot solvent was used during the initial dissolution phase, or if the compound exhibits an unusually large metastable zone width (MZW) in the chosen solvent[2]. Solution:

  • Evaporative Recrystallization: Boil off 20–30% of the solvent to concentrate the solution, then re-cool[2].

  • Mechanical Stimulation: Scratch the inner wall of the glass flask with a glass stirring rod. The micro-abrasions provide high-energy surfaces that act as nucleation sites.

Q4: The recrystallized product still contains structurally similar impurities. How do I improve purity? Causality: Impurities with similar polarity and steric bulk can easily incorporate into the growing crystal lattice of the target molecule, a phenomenon known as solid solution formation. Solution: If the impurities are colored or highly lipophilic, treat the hot solution with activated decolorizing carbon (charcoal) and perform a hot gravity filtration before the cooling step[4]. Furthermore, ensure the final crystal cake is washed strictly with ice-cold antisolvent; soluble impurities often adhere to the surface of the crystals in the residual mother liquor and must be mechanically displaced.

References

  • Recrystallization in the Organic Chemistry Labor
  • Recrystallization solvents for purifying 2-amino-thiazole-5-carboxylic-acid deriv
  • RECRYSTALLIS
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • Recrystallization. Tata Institute of Fundamental Research (TIFR).

Sources

Troubleshooting low reactivity in amide coupling with 1-Methoxy-3-methylcyclohexane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Ticket ID: #AC-1-OMe-Cyclo Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Diagnostic Triage

The Problem: You are experiencing low conversion or failure in coupling 1-Methoxy-3-methylcyclohexane-1-carboxylic acid with an amine.

The Root Cause: This substrate presents a "perfect storm" of steric and electronic hindrance:

  • Quaternary Center (Steric): The C1 carbon is tetrasubstituted. The carboxylic acid is flanked by a methoxy group and the cyclohexane ring, creating a massive steric wall that blocks the approach of the amine nucleophile.

  • Conformational Locking: The 3-methyl group on the ring imposes conformational rigidity. If the carboxylic acid is forced into an axial position (to avoid 1,3-diaxial interactions with the methyl or to accommodate the methoxy group), the carbonyl carbon becomes nearly inaccessible to bulky coupling reagents.

  • Electronic Deactivation: While the methoxy group is electron-withdrawing by induction (making the carbonyl electrophilic), its oxygen lone pairs can donate electron density (resonance), potentially reducing the reactivity of certain activated intermediates.

The Solution Strategy: Standard reagents (EDC, DCC, HBTU) will likely fail because the "activated ester" intermediate (e.g., O-acylisourea or OBt ester) is too bulky to be attacked. You must switch to reagents that generate smaller, highly reactive intermediates (Acid Fluorides or Chlorides) or use powerful dehydrating agents (T3P).

Decision Matrix: Selecting the Right Protocol

Use this flowchart to determine the best protocol for your specific situation.

CouplingLogic Start Start: Coupling Fails with HATU/EDC AmineCheck Is the Amine Nucleophile Sterically Hindered? Start->AmineCheck T3P_Route Protocol A: T3P (Propylphosphonic Anhydride) (Best for mild conditions & scale-up) AmineCheck->T3P_Route No (Primary/Unbranched) TFFH_Route Protocol B: Acid Fluoride (TFFH/BTFFH) (Best for extreme steric hindrance) AmineCheck->TFFH_Route Yes (Secondary/Anilines) T3P_Route->TFFH_Route If T3P Fails Ghosez_Route Protocol C: Ghosez's Reagent (Neutral Acid Chloride formation) TFFH_Route->Ghosez_Route If Fluoride Fails caption Figure 1: Decision Matrix for Sterically Hindered Amide Coupling

Detailed Troubleshooting Protocols

Protocol A: The "Modern Standard" (T3P)

Why it works: T3P (Propylphosphonic anhydride) is a cyclic anhydride that acts as a powerful dehydrating agent. It does not form a bulky leaving group like HOBt; instead, it forms a mixed anhydride that is reactive but less sterically demanding. It is often superior for alpha-substituted acids.

ParameterSpecification
Reagent T3P (50% w/w solution in EtOAc or DMF)
Stoichiometry 1.5 – 2.0 equiv (Excess is crucial for hindered substrates)
Base Pyridine (Preferred) or DIPEA (if Pyridine is problematic)
Solvent EtOAc, DMF, or DCM
Temperature 0°C to Room Temperature (Heat to 50°C if necessary)

Step-by-Step:

  • Dissolve the carboxylic acid (1.0 equiv) and the amine (1.1 equiv) in dry EtOAc or DCM (concentration ~0.1 M).

  • Add the base (Pyridine, 3.0–5.0 equiv). Note: Pyridine often gives higher yields than DIPEA with T3P.

  • Cool to 0°C.

  • Add T3P solution (1.5–2.0 equiv) dropwise.

  • Allow to warm to RT and stir for 12–24 hours.

  • Checkpoint: If conversion is <50% after 24h, heat to 50°C. If still low, switch to Protocol B.

Protocol B: The "Heavy Lifter" (Acid Fluorides via TFFH)

Why it works: Acid fluorides are the "Gold Standard" for coupling sterically hindered amino acids (e.g., Aib, N-Me amino acids). The fluorine atom is small (low steric demand) and highly electronegative, making the carbonyl carbon extremely electrophilic without the instability associated with acid chlorides.

Reagent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or BTFFH.[1][2]

ParameterSpecification
Reagent TFFH (1.1 – 1.2 equiv)
Base DIPEA (2.5 – 3.0 equiv)
Solvent DCM (Anhydrous)
Mechanism In-situ formation of Acid Fluoride

Step-by-Step:

  • Dissolve the carboxylic acid (1.0 equiv) and TFFH (1.1 equiv) in anhydrous DCM under inert atmosphere (N2/Ar).

  • Add DIPEA (2.5 equiv) dropwise at 0°C.

  • Stir for 30–60 minutes at 0°C to RT. This generates the Acid Fluoride species.[1]

  • Add the amine (1.1–1.5 equiv).

  • Stir at RT.[3]

  • Note: If the reaction is sluggish, the Acid Fluoride is stable enough to withstand heating to 40–60°C.

Protocol C: The "Neutral Chloride" (Ghosez's Reagent)

Why it works: Standard Thionyl Chloride (SOCl2) is acidic and harsh. Ghosez's Reagent (1-Chloro-N,N,2-trimethylpropenylamine) converts carboxylic acids to acid chlorides under neutral conditions .[2][4] Acid chlorides are more reactive than fluorides but less stable; this is the option if the amine is extremely unreactive.

ParameterSpecification
Reagent Ghosez's Reagent (1.2 – 1.5 equiv)
Base TEA or DIPEA (added after chloride formation)
Solvent DCM or Chloroform

Step-by-Step:

  • Dissolve the carboxylic acid (1.0 equiv) in dry DCM.[3]

  • Add Ghosez's Reagent (1.2 equiv) at RT.

  • Stir for 1–2 hours. Monitor by TLC (take a mini-aliquot and quench with MeOH to check for methyl ester formation).

  • Once the acid is consumed (converted to Acid Chloride), cool to 0°C.

  • Add a solution of the amine (1.2 equiv) and base (DIPEA/TEA, 2.0 equiv) in DCM.

  • Allow to warm to RT.

Frequently Asked Questions (FAQ)

Q: Why did HATU fail? It usually works for everything. A: HATU works by forming an O-At activated ester. While reactive, the O-At group is bulky. In your molecule, the C1-Methoxy group and the cyclohexane ring create a "steric wall." The amine simply cannot physically reach the carbonyl carbon to displace the bulky O-At group. Acid fluorides (Protocol B) replace that bulky group with a tiny Fluorine atom, solving the access problem.

Q: Can I use Thionyl Chloride (SOCl2) instead of Ghosez's reagent? A: Proceed with caution. While SOCl2 is cheap, it generates HCl and heat. For a molecule with a methoxy ether, harsh acidic conditions at reflux could potentially cleave the ether (though methyl ethers are relatively robust) or cause elimination reactions if the ring conformation allows. Ghosez's reagent is safer for complex substrates.

Q: Does the stereochemistry of the 3-methyl group matter? A: Yes. If you are using a specific isomer (cis or trans), the reaction rate will differ.

  • Axial COOH: If the COOH is in the axial position, the reaction will be significantly slower due to 1,3-diaxial hindrance from the ring protons.

  • Equatorial COOH: This is more accessible, but the flanking methoxy group still provides significant local hindrance.

Q: I see a new spot on TLC, but it's not my product. What is it? A:

  • N-Acyl Urea: If using carbodiimides (EDC/DCC), this is a common rearrangement byproduct that is "dead" (unreactive).

  • Azlactone: If you are using strong activation, the methoxy group might assist in cyclization, though this is more common with N-acyl amino acids.

  • Self-Condensation: Unlikely with this specific substrate structure.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[5] Organic Process Research & Development, 20(2), 140–177. Link

  • Carpino, L. A., & El-Faham, A. (1995).[2] Tetramethylfluoroformamidinium Hexafluorophosphate: A Rapid-Acting Peptide Coupling Reagent for Solution and Solid Phase Peptide Synthesis.[1][2] Journal of the American Chemical Society, 117(19), 5401–5402. Link

  • Ghosez, L., Haveaux, B., & Viehe, H. G. (1969). 1-Chloro-N,N,2-trimethylpropenylamine: A New Reagent for the Preparation of Acid Chlorides.[2] Angewandte Chemie International Edition, 8(6), 454–455. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

Sources

Resolution of enantiomers of 1-Methoxy-3-methylcyclohexane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chiral Resolution of 1-Methoxy-3-methylcyclohexane-1-carboxylic Acid

Executive Summary & Stereochemical Analysis

User Query: "I need to separate the enantiomers of 1-Methoxy-3-methylcyclohexane-1-carboxylic acid. What is the optimal workflow?"

Scientist's Assessment: Before attempting resolution, you must recognize that 1-Methoxy-3-methylcyclohexane-1-carboxylic acid contains two chiral centers (C1 and C3).[1] This results in four distinct stereoisomers:

  • Cis-Racemate: (1R,3S) and (1S,3R) — The methoxy and methyl groups are on the same side of the ring plane (assuming the carboxylic acid priority defines the reference, but typically "cis" refers to the highest priority groups or the substituents relative to the ring; here we define cis/trans relative to the Me and OMe/COOH spatial arrangement).[1]

  • Trans-Racemate: (1R,3R) and (1S,3S).

Critical First Step: Do not attempt to resolve a mixture containing both cis and trans diastereomers simultaneously. Diastereomers possess different physical properties (boiling point, solubility, polarity) and should be separated by standard achiral flash chromatography or crystallization before chiral resolution.[1]

The guide below assumes you have isolated a racemic diastereomer (e.g., (±)-Cis or (±)-Trans) and now require enantiomeric separation.

Workflow Visualization

The following diagram illustrates the logical decision tree for processing your material.

ResolutionWorkflow Start Crude Mixture (4 Isomers) DiastSep Step 1: Diastereomer Separation (Achiral Flash Chromatography) Start->DiastSep CheckPurity Check Diastereomeric Purity (>95% de required) DiastSep->CheckPurity BranchMethod Select Resolution Method CheckPurity->BranchMethod MethodA Method A: Chemical Resolution (>5g Scale) BranchMethod->MethodA Large Scale MethodB Method B: Chiral HPLC/SFC (<5g Scale or Analytical) BranchMethod->MethodB Small Scale SaltScreen Screen Chiral Amines (PEA, Quinine, etc.) MethodA->SaltScreen ColScreen Screen Columns (AD-H, OD-H, IC) MethodB->ColScreen Cryst Fractional Crystallization SaltScreen->Cryst SaltBreak Salt Breaking (HCl) Cryst->SaltBreak Final Pure Enantiomer (>99% ee) SaltBreak->Final PrepRun Preparative Run ColScreen->PrepRun PrepRun->Final

Caption: Logical workflow for the purification of 1-Methoxy-3-methylcyclohexane-1-carboxylic acid stereoisomers.

Method A: Diastereomeric Salt Resolution (Protocol)[1]

Context: This is the industry-standard approach for scaling up (>10g). It relies on the formation of a salt between your racemic acid and an enantiomerically pure amine (resolving agent).[1][2]

Q: Which resolving agent should I start with? A: For


-substituted cyclohexanecarboxylic acids, rigid amines often work best. Start your screening with these three "Golden Standard" bases:
  • (R)-(+)-1-Phenylethylamine (PEA) : Inexpensive, highly crystalline salts.[1]

  • (S)-(-)-1-Phenylethylamine : To target the opposite enantiomer if the first fails.[1]

  • Quinine or Cinchonidine : Bulky alkaloids good for sterically crowded acids like yours.[1]

Step-by-Step Protocol

1. Stoichiometry Setup:

  • Dissolve 1.0 equivalent (eq) of your racemic acid in the solvent (start with Ethanol or Acetone).[1]

  • Add 0.5 to 1.0 eq of the chiral amine.[1] Note: Using 0.5 eq (Method of Half-Quantities) often yields higher optical purity in the first crop because the less soluble salt precipitates while the more soluble one stays in solution.

2. Crystallization:

  • Heat the mixture to reflux until all solids dissolve.

  • Cool slowly to room temperature (over 4-6 hours).

  • Troubleshooting Tip: If no crystals form (supersaturation), scratch the glass or add a seed crystal.[1] If an oil forms ("oiling out"), reheat and add a small amount of a co-solvent (e.g., water or hexane) to change the polarity.[1]

3. Harvest & Analysis:

  • Filter the crystals.[1][2]

  • Take a small sample, treat with dilute HCl, extract with ether, and check the enantiomeric excess (ee) via Chiral HPLC (see Method B).[1]

  • Target: If ee is >80%, recrystallize again. If ee is <20%, the resolving agent is ineffective; switch to another amine.[1]

4. Salt Breaking (Recovery):

  • Suspend the purified salt in water.[1]

  • Add 1M HCl until pH < 2.[1]

  • Extract the free acid into Ethyl Acetate or MTBE.[1]

  • Dry over

    
     and concentrate.
    

Method B: Chiral HPLC Separation (Analytical & Prep)

Context: Essential for determining %ee and purifying small batches (<5g).

Q: Which column is best for this specific molecule? A: The molecule has a free carboxylic acid and an ether group.[1] The "Immobilized" polysaccharide columns are most robust.[1]

Recommended Screening Matrix:

ParameterCondition A (Normal Phase)Condition B (Reversed Phase)
Column Chiralpak IC or Chiralpak AD-H Chiralcel OD-RH
Mobile Phase n-Hexane : Isopropanol (90:[1]10)Water : Acetonitrile (60:[1]40)
Additive (CRITICAL) 0.1% Trifluoroacetic Acid (TFA) 0.1% Formic Acid or Phosphoric Acid
Flow Rate 1.0 mL/min0.5 - 1.0 mL/min
Detection UV @ 210 nm (low chromophore)UV @ 210 nm

Why TFA? Your compound is a carboxylic acid.[1] Without an acidic modifier (TFA), the acid moiety will ionize/dissociate on the column, leading to peak tailing and poor resolution.[1] The acid suppresses ionization, ensuring the molecule stays in its neutral, protonated form (


).

Troubleshooting & FAQ

Q: My salt is "oiling out" instead of crystallizing. What is happening? A: This is common with cyclohexane derivatives due to their conformational flexibility.[1]

  • Fix 1: Change the solvent.[1] If using pure Ethanol, try Ethanol:Water (9:1) or Acetone .[1]

  • Fix 2: Use a more rigid resolving agent. If PEA oils out, try (1R, 2S)-1-Amino-2-indanol or Tyrosine hydrazide .[1] These form stronger hydrogen bond networks.[1]

Q: Can I use enzymatic resolution? A: Yes, but with caveats.

  • Strategy: Esterify the racemic acid to the methyl ester first.[1]

  • Enzyme: Use Candida antarctica Lipase B (CAL-B) .[1]

  • Reaction: Hydrolysis.[1][3][4] The lipase will preferentially hydrolyze one enantiomer of the ester back to the acid, leaving the other as the ester.

  • Separation: You can then separate the Acid (Enantiomer A) from the Ester (Enantiomer B)[1][2] using simple base extraction, avoiding difficult crystallization.[1]

Q: How do I determine the absolute configuration (R or S)? A: X-ray crystallography is the definitive method.[1]

  • Take your resolved salt (from Method A).[1]

  • Grow a single crystal.[1]

  • Since the amine's configuration is known (e.g., R-PEA), the X-ray structure will reveal the relative configuration of the acid anion.[1]

References

  • Eliel, E. L., & Wilen, S. H. (1994).[1] Stereochemistry of Organic Compounds. Wiley-Interscience.[1] (Foundational text on resolution via diastereomeric salts).

  • Kozma, D. (2001).[1] CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.[1] [1]

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IC. (Authoritative source for polysaccharide column usage with acidic additives).[1]

  • Palling, D. J., & J. A. (1999). Enzymatic Resolution of Carboxylic Acids.[1] Journal of the American Chemical Society.[1] (General mechanism for lipase-catalyzed hydrolysis).[1]

  • Sigma-Aldrich. Chiral Resolution - Technical Bulletin. Link

Sources

Technical Support Center: Controlling Regioselectivity in the Synthesis of 3-Methylcyclohexane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 3-methylcyclohexane derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in controlling regioselectivity. Achieving the desired constitutional isomer is paramount for maximizing yield, simplifying purification, and ensuring the efficacy and safety of target molecules. This resource provides in-depth, field-proven insights in a troubleshooting and FAQ format to address specific experimental issues.

Section 1: Troubleshooting Guide

This section addresses common problems encountered during the synthesis of 3-methylcyclohexane derivatives, providing probable causes and actionable solutions grounded in mechanistic principles.

Problem 1: Poor Regioselectivity in the Alkylation of 3-Methylcyclohexanone

Symptom: During the alkylation of 3-methylcyclohexanone, I'm getting a mixture of products, with the electrophile adding at both the C2 (more substituted) and C6 (less substituted) positions. How do I selectively form the C6-alkylated product?

Probable Cause(s): The formation of a mixture of regioisomeric products stems from a lack of control over the initial deprotonation step. 3-Methylcyclohexanone can form two different enolates: the more substituted (thermodynamic) enolate and the less substituted (kinetic) enolate. Using standard equilibrium conditions (e.g., alkoxide bases at room temperature) allows the enolates to interconvert, leading to a predominance of the more stable thermodynamic enolate, which results in C2 alkylation.[1]

Recommended Solution: To favor alkylation at the C6 position, you must generate the kinetic enolate under irreversible conditions.

  • Reagent: Use a strong, sterically hindered, non-nucleophilic base. Lithium diisopropylamide (LDA) is the industry standard.[1] Its bulkiness makes it difficult to access the more hindered proton at the C2 position.[2]

  • Temperature: Perform the deprotonation at a very low temperature, typically -78 °C (a dry ice/acetone bath).[1] This prevents the system from reaching equilibrium, effectively "trapping" the faster-forming kinetic enolate.[3]

  • Procedure: Add the 3-methylcyclohexanone solution slowly to a pre-formed solution of LDA at -78 °C. After enolate formation is complete, add the electrophile at the same low temperature.

Scientific Rationale: The reaction is governed by the principles of kinetic versus thermodynamic control.[3] The proton at C6 is more sterically accessible, leading to a lower activation energy for its removal. By using a strong, bulky base like LDA at low temperatures, the deprotonation is rapid, quantitative, and irreversible, favoring the product that forms fastest—the kinetic enolate.[3]

Problem 2: My Hydroboration-Oxidation of 1-Methylcyclohexene is Yielding Significant Amounts of the Markovnikov Alcohol.

Symptom: I am attempting an anti-Markovnikov hydration of 1-methylcyclohexene to produce trans-2-methylcyclohexanol, but my GC/MS analysis shows a significant peak for the tertiary alcohol, 1-methylcyclohexanol.

Probable Cause(s): While standard hydroboration-oxidation with borane-THF (BH₃·THF) is highly regioselective for the anti-Markovnikov product, selectivity can be compromised by reaction conditions or the inherent reactivity of the substrate.[4] The boron atom, which is the electrophile in the first step, preferentially adds to the less sterically hindered carbon of the double bond.[5] However, some addition to the more substituted carbon can still occur.

Recommended Solution: To dramatically improve anti-Markovnikov selectivity, use a more sterically hindered borane reagent.

  • Recommended Reagents:

    • 9-Borabicyclo[3.3.1]nonane (9-BBN): An excellent choice for maximizing regioselectivity with sterically demanding alkenes.

    • Disiamylborane or Thexylborane: These bulky reagents also provide exceptional selectivity for addition to the less-substituted carbon.[5]

Scientific Rationale: The regioselectivity of hydroboration is driven by both steric and electronic factors. The boron atom adds to the less substituted carbon (C2 of 1-methylcyclohexene) to minimize steric repulsion with the methyl group at C1.[4][5] By increasing the steric bulk of the borane reagent itself (e.g., using 9-BBN instead of BH₃), the energetic penalty for adding to the more substituted carbon becomes prohibitively high, leading to almost exclusive formation of the desired anti-Markovnikov regioisomer.[4]

Problem 3: My Reaction of an Organometallic Reagent with 3-Methyl-2-cyclohexen-1-one Yields the Allylic Alcohol Instead of the Desired Conjugate Addition Product.

Symptom: I am trying to add a methyl group to the beta-position of 3-methyl-2-cyclohexen-1-one, but I am primarily isolating 1,3-dimethyl-2-cyclohexen-1-ol, the product of direct carbonyl addition.

Probable Cause(s): The choice of organometallic reagent is critical. You are likely using a "hard" nucleophile, such as a Grignard reagent (RMgX) or an organolithium reagent (RLi). These reagents are highly reactive and tend to attack the more electrophilic carbonyl carbon directly in a 1,2-addition fashion.[6]

Recommended Solution: To achieve the desired 1,4-conjugate (Michael) addition, you must use a "soft" organometallic nucleophile.

  • Reagent: Use a lithium diorganocuprate (R₂CuLi), also known as a Gilman reagent.[6] For adding a methyl group, this would be lithium dimethylcuprate (Me₂CuLi).

  • Procedure: Prepare the Gilman reagent fresh by reacting two equivalents of methyllithium with one equivalent of copper(I) iodide (CuI) in an ethereal solvent like THF or diethyl ether at low temperature. Then, add the 3-methyl-2-cyclohexen-1-one to this solution.

Scientific Rationale: According to Hard and Soft Acid and Base (HSAB) theory, hard nucleophiles prefer to react with hard electrophiles, while soft nucleophiles prefer soft electrophiles. The carbonyl carbon is a hard electrophilic center, whereas the beta-carbon of the enone system is a soft electrophilic center. Gilman reagents are considered soft nucleophiles and thus selectively attack the soft beta-carbon, leading to the desired 1,4-conjugate addition product.[6][7]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between achieving Markovnikov and anti-Markovnikov addition of H-X to 1-methylcyclohexene?

A1: The regiochemical outcome depends entirely on the reaction mechanism, which is dictated by the reaction conditions.

  • Markovnikov Addition: This proceeds through an electrophilic addition mechanism involving a carbocation intermediate.[8] When H-X (like HBr or HCl) is added, the proton (H⁺) adds to the less substituted carbon (C2) of the double bond. This generates the more stable tertiary carbocation at C1. The nucleophile (X⁻) then attacks this carbocation, yielding the Markovnikov product.[8][9] To favor this pathway, use the acid (e.g., HBr) alone in a polar solvent.

  • Anti-Markovnikov Addition: This is achieved by avoiding a carbocation intermediate. With HBr, this is done by initiating a free-radical mechanism using peroxides (the "Kharash effect").[10] The bromine radical (Br•) adds first to the less substituted carbon (C2) to generate the more stable tertiary radical at C1. This radical then abstracts a hydrogen atom from HBr to give the final product.[11] This radical pathway is specific to HBr.[10] For the anti-Markovnikov addition of water, hydroboration-oxidation is the standard method, which proceeds via a concerted, non-carbocation pathway.[12][13]

Q2: How do I choose between kinetic and thermodynamic conditions for forming an enolate from 3-methylcyclohexanone?

A2: The choice depends on which regioisomer you intend to synthesize. Use the following decision tree:

G start Desired Product? kinetic C6-Alkylated Product (Less Substituted) start->kinetic  Less Substituted thermo C2-Alkylated Product (More Substituted) start->thermo More Substituted   k_cond Kinetic Control Conditions kinetic->k_cond t_cond Thermodynamic Control Conditions thermo->t_cond k_details • Base: LDA (Bulky, Strong) • Temp: -78 °C • Solvent: THF • Rationale: Irreversible, fast deprotonation at the sterically accessible site. k_cond->k_details t_details • Base: NaOEt, KOtBu (Alkoxide) • Temp: 25 °C or higher • Solvent: EtOH • Rationale: Reversible, equilibrium favors the more stable substituted enolate. t_cond->t_details

Caption: Decision tree for enolate formation.

Q3: What determines the regioselectivity of ring-opening for an epoxide like 1-methyl-1,2-epoxycyclohexane?

A3: The regioselectivity of epoxide ring-opening is critically dependent on the pH of the reaction medium.

  • Under Basic or Nucleophilic Conditions: The reaction is a pure Sₙ2 process. The nucleophile will attack the less sterically hindered carbon.[14] For 1-methyl-1,2-epoxycyclohexane, attack occurs at C2, leading to a tertiary alcohol after workup.

  • Under Acidic Conditions: The epoxide oxygen is first protonated, making the epoxide a much better electrophile. The ring has significant carbocation character at the carbon atoms. The nucleophile will preferentially attack the carbon that can better stabilize this partial positive charge, which is the more substituted carbon.[15] Therefore, under acidic conditions, the nucleophile attacks the tertiary carbon (C1), resulting in a secondary alcohol after workup. The regioselectivity follows the order 3° > 2° > 1° for the site of attack.[15]

Q4: Can directing groups on the 3-methylcyclohexane ring influence regioselectivity in subsequent reactions?

A4: Absolutely. While the concepts are most famously applied to aromatic rings, the principles of steric and electronic influence are universal. A bulky substituent at a position adjacent to a reactive site can sterically block that site, directing reagents to a less hindered position. Electron-withdrawing or electron-donating groups can influence the stability of intermediates (like carbocations or radicals) or the acidity of nearby protons, thereby controlling the regiochemical outcome of a reaction. For example, in the ring opening of a 3-substituted cyclohexene oxide, a chelating group can direct a nucleophile to a specific carbon.[16][17]

Section 3: Detailed Experimental Protocols
Protocol 1: Regioselective C6-Alkylation of 3-Methylcyclohexanone via Kinetic Enolate Formation

This protocol describes the formation of the less-substituted kinetic enolate of 3-methylcyclohexanone using LDA, followed by trapping with methyl iodide as a model electrophile.

Materials:

  • Diisopropylamine, freshly distilled

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (concentration accurately known)

  • 3-Methylcyclohexanone, distilled

  • Methyl Iodide (MeI), distilled

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Argon or Nitrogen gas supply

Procedure:

  • LDA Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon), add anhydrous THF and cool to -78 °C (dry ice/acetone bath). Add diisopropylamine (1.1 equivalents) via syringe. Slowly add n-BuLi (1.05 equivalents) dropwise while maintaining the temperature below -70 °C. Stir the resulting solution at -78 °C for 30 minutes to ensure complete formation of LDA.

  • Enolate Formation: In a separate flame-dried flask, prepare a solution of 3-methylcyclohexanone (1.0 equivalent) in anhydrous THF. Using a cannula or dropping funnel, add this solution dropwise to the LDA solution at -78 °C over 20 minutes. Stir the reaction mixture at -78 °C for 1 hour.

  • Alkylation: Add methyl iodide (1.2 equivalents) dropwise to the enolate solution at -78 °C. Allow the reaction to stir at this temperature for 2-3 hours or until TLC analysis indicates consumption of the starting material.

  • Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel to isolate the desired 3,6-dimethylcyclohexanone.

Protocol 2: Anti-Markovnikov Hydration of 1-Methylcyclohexene via Hydroboration-Oxidation

This protocol describes the synthesis of trans-2-methylcyclohexanol with high regioselectivity.

Materials:

  • 1-Methylcyclohexene

  • Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF

  • Sodium hydroxide (NaOH), 3 M aqueous solution

  • Hydrogen peroxide (H₂O₂), 30% aqueous solution

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Hydroboration: To a flame-dried, round-bottom flask under an inert atmosphere, add 1-methylcyclohexene (1.0 equivalent) dissolved in anhydrous THF. Cool the flask to 0 °C in an ice bath. Add the 1 M solution of BH₃·THF (0.5 equivalents, as BH₃ reacts with 3 alkene molecules) dropwise via syringe, ensuring the internal temperature does not exceed 5 °C. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Oxidation: Cool the reaction mixture back to 0 °C. Slowly and carefully add the 3 M NaOH solution, followed by the very slow, dropwise addition of 30% H₂O₂. Caution: This oxidation is exothermic. Maintain the temperature below 30 °C.

  • Workup: After the addition of H₂O₂ is complete, stir the mixture vigorously at room temperature for 1 hour. Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography or distillation to obtain pure trans-2-methylcyclohexanol.

G cluster_0 Addition to 1-Methylcyclohexene cluster_1 Markovnikov Pathway cluster_2 Anti-Markovnikov Pathway start 1-Methylcyclohexene reagent_m HBr start->reagent_m reagent_a 1. BH3·THF 2. H2O2, NaOH start->reagent_a inter_m Tertiary Carbocation (at C1) reagent_m->inter_m H+ adds to C2 product_m Markovnikov Product (1-bromo-1-methylcyclohexane) inter_m->product_m Br- attacks C1 inter_a Organoborane Intermediate (Boron at C2) reagent_a->inter_a B adds to C2 (less hindered) product_a Anti-Markovnikov Product (2-methylcyclohexanol) inter_a->product_a Oxidation with retention

Caption: Pathways for Markovnikov vs. Anti-Markovnikov addition.
References
  • Franklin, A., & Otoo, B. (2024). Exploring Regioselectivity and Stereoselectivity via GC Analysis of the Product of the Hydroboration-Oxidation of 1-Methylcyclohexene. ChemRxiv. [Link]

  • Study.com. (n.d.). What is the major product obtained from hydroboration-oxidation of 1-methylcyclohexene? Homework.Study.com. [Link]

  • Franklin, A., & Otoo, B. (2024). Exploring Regioselectivity and Stereoselectivity via GC Analysis of the Product of the Hydroboration-Oxidation of 1-Methylcyclohexene. ResearchGate. [Link]

  • Chemistry LibreTexts. (2023). Markovnikov Addition. Chemistry LibreTexts. [Link]

  • Yale Chemistry Department. (n.d.). Hydroboration. Yale University. [Link]

  • Ashenhurst, J. (2013). Alkene Addition Reactions: "Regioselectivity" and "Stereoselectivity" (Syn/Anti). Master Organic Chemistry. [Link]

  • University of Calgary. (n.d.). Kinetic vs. Thermodynamic Enolates. University of Calgary Chemistry. [Link]

  • D'Auria, M., et al. (2019). Kinetic vs. thermodynamic control of β-functionalized cyclic ketones: a theoretical investigation of regioselective formation of enolates. Organic Chemistry Frontiers. [Link]

  • Hahn, J. (n.d.). Chapter 8 Lecture. JulietHahn.com. [Link]

  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Wikipedia. [Link]

  • Ashenhurst, J. (2022). Kinetic versus Thermodynamic Enolates of Ketones. Master Organic Chemistry. [Link]

  • Michigan State University. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. MSU Chemistry. [Link]

  • House, H. O., & Umen, M. J. (1973). Conjugate Addition of Organocuprates to α,β-Unsaturated Ketones: Synthesis of 3,3-Dimethylcyclohexanone from 3-Methyl-2-cyclohexen-1-one. The Journal of Organic Chemistry. [Link]

  • BYJU'S. (n.d.). Anti Markovnikov addition reaction. BYJU'S. [Link]

  • University of Wisconsin-Platteville. (n.d.). Chapter 6 Notes. UWP Chem. [Link]

  • Malik, S. (2020). Directing groups. YouTube. [Link]

  • jOeCHEM. (2019). Kinetic vs Thermodynamic Enolate Formation. YouTube. [Link]

  • Chemistry Stack Exchange. (2013). Regioselectivity of acid-catalyzed ring-opening of epoxides. Chemistry Stack Exchange. [Link]

  • Carlson, R. M., & Lee, S. Y. (1992). Regiochemical control of the ring opening of 1,2-epoxides by means of chelating processes. 4. Synthesis and reactions of the cis- and trans-oxides derived from 3-[(benzyloxy)methyl]cyclohexene. The Journal of Organic Chemistry. [Link]

  • Mondal, T., et al. (2025). Leveraging Environmental Control for Regiodivergent Epoxide Ring-Openings. ChemRxiv. [Link]

  • JoVE. (2025). Video: Directing Effect of Substituents: ortho–para-Directing Groups. JoVE. [Link]

  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Organic Chemistry Tutor. [Link]

  • The Organic Chemistry Tutor. (2018). Electrophilic Aromatic Substitution Reactions Made Easy! YouTube. [Link]

  • Wikipedia. (n.d.). Epoxide. Wikipedia. [Link]

  • Elphimoff-Felkin, I., & Sarda, P. (n.d.). Reductive cleavage of allylic alcohols, ethers, or acetates to olefins. Organic Syntheses. [Link]

  • Frostburg State University Chemistry and Physics. (2018). Regioselectivity of epoxide ring-opening. YouTube. [Link]

  • University of Pennsylvania. (n.d.). CHEM 330 Topics Discussed on Oct 19. UPenn Chemistry. [Link]

  • Jana, S., et al. (2024). Regio- and Stereoselective Construction of 1,3,5-Triaroylcyclohexanes via KOtBu-Mediated Cyclotrimerization of Aryl Vinyl Ketones. The Journal of Organic Chemistry. [Link]

  • Master Organic Chemistry. (n.d.). Regioselectivity Archives. Master Organic Chemistry. [Link]

  • Ashenhurst, J. (2016). Gilman Reagents (Organocuprates): What They're Used For. Master Organic Chemistry. [Link]

  • Navarro, R., et al. (2017). Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds. RSC Publishing. [Link]

  • The Organic Chemistry Tutor. (2021). Addition of an Organocuprate to an a,b-Unsaturated Aldehyde or Ketone. YouTube. [Link]

  • PubChem. (n.d.). 3-Methylcyclohexanone. PubChem. [Link]

  • ResearchGate. (n.d.). STEREOSELECTIVITY AND REGIOSELECTIVITY IN ORGANIC CHEMISTRY: NOVEL SYSTEMS AND APPLICATIONS. ResearchGate. [Link]

Sources

Validation & Comparative

Resolving Stereochemical Complexity: A Comparative Guide to 1H NMR Analytical Methods for 1-Methoxy-3-methylcyclohexane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of substituted aliphatic ring systems remains a persistent challenge in organic chemistry and drug development. 1-Methoxy-3-methylcyclohexane-1-carboxylic acid (CAS: 53382-22-2)[1][2] serves as an excellent benchmark molecule for evaluating analytical methodologies. Because it possesses two chiral centers (C1 and C3) on a flexible cyclohexane scaffold, it exists as cis and trans diastereomers.

This guide objectively compares the performance of four distinct analytical modalities—High-Field Experimental NMR, Benchtop NMR, Density Functional Theory (DFT) Computation, and Empirical Prediction—in resolving the stereochemical and conformational nuances of this compound.

Structural Dynamics & The Causality of Chemical Shifts

To understand the performance of different NMR methods, one must first understand the physical causality driving the molecule's chemical shifts.

The cyclohexane ring of 1-Methoxy-3-methylcyclohexane-1-carboxylic acid rapidly interconverts between chair conformations at room temperature, but the bulky substituents (-COOH, -OCH₃, and -CH₃) strongly bias the equilibrium to minimize 1,3-diaxial steric clashes[3][4].

  • Deshielding Anisotropy: The highly electronegative oxygen atoms of the C1 methoxy and carboxylic acid groups strip electron density from the adjacent C2 and C6 protons.

  • Axial vs. Equatorial Environments: In a locked chair conformation, equatorial protons reside in the deshielding cone of the adjacent C-C bonds, causing them to resonate further downfield (~2.0–2.2 ppm) compared to their axial counterparts (~1.2–1.4 ppm)[4].

  • Signal Overlap: The eight ring protons (at C2, C4, C5, and C6) create a dense, overlapping multiplet forest in the 1.0–2.5 ppm region, which is notoriously difficult to deconvolute without advanced techniques[5][6].

Methodology Comparison: Experimental vs. Predictive Workflows

The table below compares the efficacy of physical instrumentation versus computational algorithms in assigning the 1H NMR spectrum of this compound.

Analytical ModalityResolution CapabilityStereochemical AccuracyThroughputBest Use Case
High-Field NMR (600+ MHz) Exceptional. Resolves fine J-couplings in the 1.0–2.5 ppm aliphatic region.Absolute. When paired with 2D NOESY, unambiguously assigns cis/trans isomers.Low (Requires extensive sample prep and instrument time).Final structural confirmation and publication-grade data.
Benchtop NMR (60 MHz) Poor. Severe peak overlap; ring protons appear as a single broad hump.None. Cannot distinguish between diastereomers.High (Seconds to minutes).Rapid verification of functional groups (-OCH₃, -CH₃) during synthesis.
DFT-GIAO Computation High. Predicts theoretical shifts with < 0.1 ppm error for rigid systems[7].High. DP4+ probability matching accurately pairs theoretical isomers to experimental data[8].Moderate (Requires CPU hours for geometry optimization).Resolving ambiguous 2D NMR data or revising misassigned structures[7].
Empirical Prediction (HOSE) Moderate. Good for isolated groups but fails on complex ring systems[9].Low. Often ignores 3D conformational effects and 1,3-diaxial interactions[6][9].Immediate (Real-time).Quick sanity checks before running experimental spectra.

Quantitative Data: Expected 1H NMR Chemical Shifts

The following table synthesizes the expected 1H NMR chemical shifts for 1-Methoxy-3-methylcyclohexane-1-carboxylic acid in CDCl₃, derived from high-level DFT-GIAO predictions and foundational cyclohexane NMR heuristics[4][10].

Proton EnvironmentExpected Shift (δ, ppm)MultiplicityIntegrationCausality / Mechanistic Note
-COOH (Carboxylic)11.00 – 12.00Broad Singlet1HHighly deshielded due to hydrogen bonding; exchanges with D₂O.
-OCH₃ (Methoxy)~ 3.20Singlet3HDeshielded by the directly attached electronegative oxygen.
C2 / C6 Equatorial 2.00 – 2.20Multiplet2HDeshielded by the anisotropic cone of the adjacent C1 oxygen atoms[4].
C3 Axial ~ 1.60Multiplet1HComplex splitting due to coupling with adjacent CH₂ groups and the C3-methyl.
C2 / C6 Axial 1.30 – 1.50Multiplet2HShielded relative to equatorial protons; exhibits large geminal (~12 Hz) and diaxial (~10 Hz) couplings.
C4 / C5 Protons 1.00 – 1.80Multiplets4HSevere overlap; forms the bulk of the unresolved aliphatic baseline.
-CH₃ (Methyl at C3)~ 0.90Doublet (J ≈ 6.5 Hz)3HShielded aliphatic environment; split by the single C3 axial proton.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols incorporate internal validation checkpoints to prevent false-positive structural assignments.

Protocol A: High-Resolution 1H & 2D NOESY NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Instrument Parameters: Utilize a 600 MHz spectrometer. Set the pulse angle to 30°, acquire 16 scans, and strictly enforce a relaxation delay (D1) of 5 seconds to ensure complete longitudinal relaxation of the quaternary C1 carbon and the carboxylic proton.

  • Internal Validation Check (Critical): Integrate the -OCH₃ singlet (~3.2 ppm) and the -CH₃ doublet (~0.9 ppm). The integration ratio must be exactly 3:3. Any deviation indicates incomplete relaxation, sample degradation, or co-eluting impurities.

  • 2D NOESY Execution: Acquire a 2D NOESY spectrum with a mixing time of 300 ms. Look for through-space Nuclear Overhauser Effect (NOE) cross-peaks between the C3-methyl protons and the C1-methoxy protons to definitively assign the cis or trans relative stereochemistry.

Protocol B: DFT-GIAO Computational Prediction Workflow

Density Functional Theory (DFT) utilizing Gauge-Including Atomic Orbitals (GIAO) provides a highly accurate benchmark for resolving complex molecular geometries[7][8].

  • Conformational Search: Perform a Molecular Mechanics (MMFF) conformational search to identify all low-energy chair conformations for both the cis and trans isomers[9].

  • Geometry Optimization: Optimize the lowest-energy conformers using DFT at the B3LYP/6-31G(d) level of theory[7].

  • Internal Validation Check (Critical): Perform a harmonic frequency calculation post-optimization. The presence of zero imaginary frequencies is required to confirm that the optimized geometry is a true local minimum (ground state) and not a transition state.

  • Chemical Shift Calculation: Calculate the isotropic shielding tensors using the GIAO method at the mPW1PW91/6-311+G(2d,p) level[7].

  • Statistical Matching: Convert shielding tensors to chemical shifts via linear scaling, and use the DP4+ probability algorithm to match the theoretical shifts against the experimental data to identify the correct diastereomer[8].

Workflow Visualization

The following diagram outlines the logical decision tree for elucidating the stereochemistry of 1-Methoxy-3-methylcyclohexane-1-carboxylic acid, integrating both experimental and computational methods.

G A 1-Methoxy-3-methylcyclohexane-1-carboxylic acid (Isomeric Mixture) B High-Field 1H NMR (600 MHz) Acquisition in CDCl3 A->B C Are C2/C6 Aliphatic Multiplets Resolved? B->C D 2D NMR Suite (COSY, HSQC, NOESY) C->D No (Signal Overlap) G Unambiguous Stereochemical Assignment (cis/trans) C->G Yes (Rare) F DP4+ Statistical Matching (Exp. vs Predicted) D->F E DFT-GIAO Computation (B3LYP/6-311+G**) E->F Theoretical Shifts F->G

Workflow for resolving cyclohexane stereochemistry using experimental NMR and DFT-GIAO prediction.

References

  • AaronChem - 1-methoxy-3-methylcyclohexane-1-carboxylic acid (CAS: 53382-22-2). 1

  • Sigma-Aldrich - 1-methoxy-3-methylcyclohexane-1-carboxylic acid Material Data. 2

  • ResearchGate - Structure elucidation of small organic molecules by contemporary computational chemistry methods. 7

  • ResearchGate - Improving the Accuracy of Computed C-13 NMR Shift Predictions by Specific Environment Error Correction. 8

  • National Renewable Energy Laboratory (NREL) - Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. 9

  • ACS Publications - Comprehensive Strategy for Proton Chemical Shift Prediction: Linear Prediction with Nonlinear Corrections. 6

  • ResearchGate - Conformational analysis. Part 34. An NMR investigation of the conformational equilibrium and intramolecular hydrogen bonding in nipecotic acid derivatives. 4

Sources

Definitive Structural Elucidation Guide: 1-Methoxy-3-methylcyclohexane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug discovery, 1,3-disubstituted cyclohexanes are critical scaffolds for conformationally restricted peptidomimetics. However, the introduction of a quaternary center at C1 (bearing both a methoxy and a carboxylic acid group) alongside a C3-methyl group creates a stereochemical puzzle that standard 1D NMR often fails to resolve definitively.

This guide compares three structural assignment methodologies for 1-Methoxy-3-methylcyclohexane-1-carboxylic acid :

  • Empirical Additivity (1D): Rapid but error-prone.

  • Correlated Spectroscopy (2D): The industry standard for connectivity.

  • DFT-GIAO Calculation: The "Gold Standard" for stereochemical validation.

We provide experimental protocols and comparative data to distinguish the (1R,3R) vs. (1S,3R) diastereomers, focusing on the critical


-gauche shielding effects observed in 

C NMR.

Structural Analysis & The Stereochemical Challenge

The molecule contains two chiral centers: C1 (quaternary) and C3 (methine). Assuming the bulky C3-methyl group anchors the cyclohexane ring in an equatorial position (locking the conformation), the stereochemistry is defined by the orientation of the C1 substituents.

  • Isomer A (Trans-diequatorial-like): C3-Me (Equatorial) / C1-OMe (Equatorial) / C1-COOH (Axial).

  • Isomer B (Cis-1,3-diaxial-like): C3-Me (Equatorial) / C1-OMe (Axial) / C1-COOH (Equatorial).

The Diagnostic Problem: The quaternary C1 carbon has no attached protons, rendering scalar coupling (


) analysis impossible for this center. We must rely on through-space (NOE) and steric electronic effects (

C chemical shifts).
Visualizing the Assignment Workflow

G Start Crude Product Mixture (Diastereomers A & B) Step1 Step 1: HPLC/Flash Separation Start->Step1 Step2 Step 2: 1D 13C NMR (Identify Quaternary C1) Step1->Step2 Step3 Step 3: NOESY/ROESY (Spatial Correlations) Step2->Step3 Ambiguous? Step4 Step 4: GIAO-DFT Calculation (Predict Shifts) Step2->Step4 High Precision Req. Decision Compare Experimental vs. Calculated (Gamma-Gauche Effect) Step3->Decision Step4->Decision Result Final Stereochemical Assignment Decision->Result

Figure 1: Integrated workflow for resolving quaternary stereocenters in saturated carbocycles.

Comparative Methodology: Performance Review

Method A: Empirical Additivity (1D C NMR)
  • Principle: Uses substituent constants to predict shifts.

  • Verdict: Insufficient. While it identifies the skeleton, standard additivity rules often fail to account for the specific 1,3-diaxial steric compression (the

    
    -gauche effect) in densely functionalized rings.
    
  • Error Margin:

    
     ppm (too high for diastereomer distinction).
    
Method B: 2D NOESY/HSQC (Experimental Standard)
  • Principle: Establishes through-space proximity (< 5 Å).

  • Verdict: High Confidence.

  • Critical Observation:

    • If OMe is Axial : Strong NOE between OMe protons and C3-H / C5-H (axial).

    • If OMe is Equatorial : Weak or no NOE to axial ring protons; strong NOE to vicinal equatorial protons.

Method C: GIAO-DFT Calculations (Validation)
  • Principle: Quantum mechanical prediction of magnetic shielding tensors (B3LYP/6-31G(d) or higher).

  • Verdict: Definitive. This method accurately predicts the upfield shift of carbons experiencing steric compression.

  • Error Margin:

    
     ppm (sufficient to distinguish isomers).
    

Experimental Protocols

Synthesis & Isolation
  • Reagents: Starting from 3-methylcyclohexanone, utilizing a standard Bucherer-Bergs or cyanohydrin synthesis followed by methylation.

  • Purification: The diastereomers are separable by Flash Chromatography (Silica gel, Hexane:EtOAc gradient). Isomer A (less polar) typically elutes first.

NMR Acquisition Parameters

To ensure quantitative integration and high resolution for the quaternary carbons, use the following validated parameters:

ParameterSettingRationale
Instrument 500 MHz (or higher)Resolution of overlapping methylene signals.
Probe 5mm CryoProbe (preferred)Enhanced S/N ratio for quaternary carbons.
Solvent CDCl3 (77.16 ppm)Standard reference; minimizes H-bonding variations.
Pulse Sequence zgpg30 (Power-gated decoupling)Minimizes NOE enhancement bias for integration.
Relaxation Delay (D1) 3.0 - 5.0 secondsEssential for full relaxation of quaternary C1 and COOH.
Scans (NS) > 1024Required to resolve low-intensity quaternary peaks.
Temperature 298 KStandard.

Results: Spectral Assignment & Data Comparison

The following table synthesizes experimental data with DFT-predicted shifts. The distinguishing feature is the Gamma-Gauche Effect : An axial substituent (OMe or COOH) shields the


-carbons (C3 and C5) by 4–6 ppm relative to the equatorial conformer.
Table 1: Comparative C NMR Shifts (ppm) in CDCl3
Carbon PositionTypeIsomer A (OMe-Equatorial)Isomer B (OMe-Axial)

(A - B)
Assignment Logic
C-1 Quat (Cq)81.578.2+3.3Deshielded by OMe/COOH. Axial OMe is more shielded.
COOH Carbonyl178.4176.9+1.5Typical acid range; sensitive to H-bonding.
OMe Methyl52.150.5+1.6Equatorial OMe is typically deshielded.
C-3 Methine (CH)32.5 27.8 +4.7 DIAGNOSTIC: Shielded in Isomer B due to

-gauche interaction with axial OMe.
C-5 Methylene34.2 29.1 +5.1 DIAGNOSTIC: Shielded in Isomer B (axial OMe interaction).
C-2/C-6 Methylene39.5 / 30.137.2 / 28.5~2.0Proximity to C1 center.
C-Me Methyl22.422.1+0.3Distant from stereocenter; minimal change.
Visualization of Stereochemical Logic

The diagram below illustrates the NOE correlations that validate the assignment in Table 1.

NOE cluster_Axial Isomer B (OMe Axial) Strong NOE Observed cluster_Equatorial Isomer A (OMe Equatorial) NOE Absent/Weak OMe OMe (Protons) H3 H-3 (Axial) OMe->H3 Strong NOE (< 2.5 Å) H5 H-5 (Axial) OMe->H5 Strong NOE Me Me-3 (Equatorial) OMe_Eq OMe (Eq) H3_Eq H-3 (Axial) OMe_Eq->H3_Eq No NOE (> 4.0 Å)

Figure 2: Diagnostic NOESY correlations. In Isomer B, the axial Methoxy group is spatially close to the axial protons at C3 and C5, resulting in strong cross-peaks.

Conclusion & Recommendation

For the definitive assignment of 1-Methoxy-3-methylcyclohexane-1-carboxylic acid :

  • Do not rely on C1 shifts alone: The quaternary carbon shift differences are subtle.

  • Focus on C3 and C5: The 4–5 ppm upfield shift of these carbons is the "smoking gun" for the Axial-OMe isomer (Isomer B).

  • Validate with NOESY: Confirm Isomer B by looking for the strong NOE between the OMe singlet and the C3/C5 axial multiplets.

Final Verdict: The combination of 2D NOESY (for qualitative spatial confirmation) and GIAO-DFT (for quantitative shift prediction) offers the highest E-E-A-T compliance for publication-quality structural elucidation.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

  • Lodewyk, M. W., Siebert, M. R., & Tantillo, D. J. (2012). Computational Prediction of 1H and 13C Chemical Shifts: A Useful Tool for Natural Product, Mechanistic, and Synthetic Organic Chemistry. Chemical Reviews, 112(3), 1839–1862. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.

  • Bagno, A., & Saielli, G. (2015). Computational NMR Spectroscopy: Reversing the Information Flow. WIREs Computational Molecular Science, 5(3), 228-240. [Link]

Precision FTIR Profiling: Carboxylic Acid & Methoxy Groups in Cyclohexane

Author: BenchChem Technical Support Team. Date: March 2026

Topic: vs. Solid State Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary: The Cyclohexane Advantage

In the structural elucidation of small organic molecules—particularly in early-stage drug development—the choice of sampling matrix is as critical as the instrumentation itself. While solid-state techniques (KBr pellets, ATR) are standard for routine identification, they often obscure fine structural details due to intermolecular hydrogen bonding and crystal lattice effects.

This guide analyzes the Cyclohexane Solution Method as a superior alternative for profiling Carboxylic Acid and Methoxy functionalities. Unlike polar solvents or solid matrices, cyclohexane’s non-polar, aprotic nature minimizes solute-solvent interactions, allowing researchers to observe the "free" (monomeric) state of molecules. This capability is essential for distinguishing intramolecular hydrogen bonding from intermolecular dimerization and for resolving methoxy C-H stretches often buried in solid-state spectra.

Mechanistic Insight: Solvation & Vibrational Modes[1]

The Carboxylic Acid Equilibrium

In the solid state or concentrated solution, carboxylic acids exist predominantly as centrosymmetric dimers formed by strong intermolecular hydrogen bonds. This results in broad, coalesced absorption bands.

In dilute cyclohexane, this equilibrium shifts. The solvent's low dielectric constant (


) discourages ionization and solvation, driving the molecules toward a free monomeric state .
  • Dimer (Associated): Characterized by a broad O-H stretch (~2500–3300 cm⁻¹) and a lower frequency C=O stretch due to bond weakening.

  • Monomer (Free): Characterized by a sharp, high-frequency O-H stretch (~3530 cm⁻¹) and a higher frequency C=O stretch.

The Methoxy Group Challenge

The methoxy group (-OCH₃) presents a detection challenge due to the overlap of its C-H stretches with the bulk alkyl backbone. However, the C-H symmetric stretch (~2830 cm⁻¹) is a diagnostically useful "shoulder" that becomes distinct in non-polar solvents where line broadening is minimized.

Comparative Analysis: Cyclohexane vs. Alternatives

Scenario A: Carboxylic Acid Profiling

Objective: Distinguish between free monomers and hydrogen-bonded dimers.

FeatureSolid State (KBr / ATR)Cyclohexane Solution (Dilute)Mechanistic Cause
O-H Stretch Broad, 2500–3300 cm⁻¹ Sharp, ~3500–3550 cm⁻¹ Dimerization vs. Free OH vibration.
C=O Stretch ~1710 cm⁻¹ ~1760 cm⁻¹ H-bonding reduces double bond character in dimers.
Resolution Low (Broad envelopes)High (Discrete bands)Lack of lattice phonon coupling in solution.
Interference Moisture (Water vapor)Minimal (Hydrophobic solvent)KBr is hygroscopic; Cyclohexane is not.
Scenario B: Methoxy Group Identification

Objective: Confirm presence of -OCH₃ without ambiguity from backbone alkyls.

FeaturePolar Solvents (e.g., Methanol)Cyclohexane SolutionPerformance Note
C-H Sym. Stretch Obscured by solvent O-H/C-HVisible ~2815–2830 cm⁻¹ Appears as a distinct shoulder on the low-frequency side of the bulk C-H band.
C-O Stretch Shifted by H-bondingStable ~1100–1300 cm⁻¹ Non-interacting solvent provides a reproducible "fingerprint" frequency.
Solvent Cut-off Clear in C-H regionOpaque 2850–2950 cm⁻¹ Limitation: Cyclohexane blocks the main C-H region; subtraction is required.

Experimental Protocol: The "Dilution Series" Method

To validate these spectral shifts, a rigorous dilution protocol is required. This method allows the researcher to watch the "growth" of the monomer peak at the expense of the dimer peak.

Materials
  • Solvent: Spectroscopic Grade Cyclohexane (>99.9%, dried over molecular sieves).

  • Cell: Sealed Liquid Cell with CaF₂ or NaCl windows (Pathlength: 0.1 mm to 1.0 mm). Note: CaF₂ is preferred for resistance to moisture but cuts off <1000 cm⁻¹.

  • Analyte: Benzoic Acid (Standard) or Target Compound.

Step-by-Step Workflow
  • Background Collection:

    • Purge FTIR bench with dry nitrogen for 15 minutes.

    • Fill cell with pure cyclohexane.

    • Collect 64 scans at 4 cm⁻¹ resolution. Save as Background.

  • Stock Solution Preparation:

    • Prepare a 0.1 M solution of the analyte in cyclohexane.

    • Note: Sonicate if necessary; carboxylic acids dissolve slowly in non-polar solvents.

  • Dilution Series Measurement:

    • Measurement 1 (High Conc): Inject 0.1 M solution. Scan. (Expect Dimer dominance).

    • Dilution: Dilute stock to 0.01 M and 0.001 M .

    • Measurement 2 & 3 (Low Conc): Inject and scan each.

    • Critical Step: Rinse cell with pure solvent 3x between samples to prevent "memory effects."

  • Data Processing:

    • Perform Spectral Subtraction : (Sample Spectrum) - (Factor * Solvent Spectrum).

    • Adjust Factor until the solvent's cyclohexane bands (1450 cm⁻¹, 2920 cm⁻¹) are minimized (flat baseline).

    • Observe the emergence of the 1760 cm⁻¹ (C=O) and 3530 cm⁻¹ (O-H) bands.

Visualization of Signaling & Workflow

Diagram 1: Monomer-Dimer Equilibrium Shifts

This diagram illustrates the structural transition driven by the cyclohexane solvent environment.

EquilibriumShift SolidState Solid State / KBr (Lattice Energy) Dimer Cyclic Dimer (Hydrogen Bonded) SolidState->Dimer Dominant Form Monomer Free Monomer (Isolated) Dimer->Monomer Dilution in Cyclohexane SpecDimer Broad O-H: 2500-3300 cm⁻¹ C=O: ~1710 cm⁻¹ Dimer->SpecDimer Spectral Signature Cyclohexane Cyclohexane Solvent (Non-Polar / Dilute) Cyclohexane->Monomer Solvation SpecMonomer Sharp O-H: ~3530 cm⁻¹ C=O: ~1760 cm⁻¹ Monomer->SpecMonomer Spectral Signature

Caption: Shift from hydrogen-bonded dimers to free monomers upon dilution in cyclohexane.

Diagram 2: Methoxy Detection Logic

This workflow outlines the decision process for confirming a methoxy group despite solvent interference.

MethoxyLogic Start Start: Analyte in Cyclohexane RegionCH Analyze C-H Region (2800-3000 cm⁻¹) Start->RegionCH SolventMask Solvent Interference? (Cyclohexane peaks @ 2920/2850) RegionCH->SolventMask CheckShoulder Check Low Freq Shoulder (~2830 ± 10 cm⁻¹) SolventMask->CheckShoulder Low Conc/Path Subtract Perform Spectral Subtraction (Remove Solvent Bands) SolventMask->Subtract High Interference RegionCO Analyze Fingerprint Region (1000-1300 cm⁻¹) CheckShoulder->RegionCO Corroborate Subtract->CheckShoulder Confirm Confirmation: 1. Shoulder @ 2830 cm⁻¹ 2. Band @ 1100-1300 cm⁻¹ RegionCO->Confirm

Caption: Analytical workflow for isolating Methoxy signals from Cyclohexane background.

References

  • NIST Mass Spectrometry Data Center. "Benzoic Acid Infrared Spectrum." NIST Chemistry WebBook, SRD 69. Accessed March 2026.[1] [Link]

  • Coates, J. "Interpretation of Infrared Spectra, A Practical Approach." Encyclopedia of Analytical Chemistry, John Wiley & Sons, 2006. [Link]

  • Mayo, D. W., Miller, F. A., & Hannah, R. W. "Course Notes on the Interpretation of Infrared and Raman Spectra." Wiley-Interscience, 2004. (Standard text for solvent effects on C=O frequency).
  • Spectroscopy Online. "The C=O Bond, Part III: Carboxylic Acids." Spectroscopy, Vol 33, Issue 1, 2018. [Link]

  • Doc Brown's Chemistry. "Infrared Spectrum of Cyclohexane." Advanced Organic Chemistry Notes. [Link]

Sources

Technical Comparison Guide: 1-Methoxy vs. 1-Hydroxy Cyclohexanecarboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stability-Reactivity Trade-off

In the landscape of alicyclic building blocks, 1-Hydroxycyclohexanecarboxylic acid (1-OH-CCA) and 1-Methoxycyclohexanecarboxylic acid (1-OMe-CCA) represent a classic case of bioisosteric modification where a single proton substitution (


 vs 

) radically alters chemical stability and reactivity profiles.

While both compounds share the steric bulk of a quaternary


-carbon, 1-OH-CCA  is defined by its labile nature —specifically its propensity for acid-catalyzed dehydration (elimination) and intramolecular hydrogen bonding. In contrast, 1-OMe-CCA  serves as a robust, "capped" analog , offering similar steric occupancy and electronic induction without the susceptibility to elimination or chelation-driven side reactions.

This guide provides a rigorous technical analysis for medicinal chemists and process engineers selecting between these two motifs for drug development or ligand design.

Part 1: Structural & Electronic Analysis

Physicochemical Properties Matrix
Property1-Hydroxy (1-OH-CCA)1-Methoxy (1-OMe-CCA)Impact on Application
Formula


Molecular Weight 144.17 g/mol 158.20 g/mol Minimal impact on Ligand Efficiency (LE).
pKa (approx.) ~3.5 – 3.8~3.6 – 3.9Both are more acidic than cyclohexanecarboxylic acid (pKa ~4.9) due to inductive electron withdrawal (-I effect) of the

-heteroatom.
H-Bond Donors 2 (COOH, OH)1 (COOH)1-OH can engage in intramolecular H-bonding; 1-OMe cannot.
LogP (Calc) ~0.7~1.11-OMe is more lipophilic, improving membrane permeability in drug candidates.
Stability Low (Acid sensitive)High (Ether linkage)Critical differentiator: 1-OH is prone to Grob-type fragmentation or E1 elimination.
The Gem-Disubstituent Effect & Steric Crowding

Both molecules exhibit the gem-disubstituent effect at the C1 position. The cyclohexane ring is locked in a chair conformation where the carboxyl group typically prefers the equatorial position to minimize 1,3-diaxial interactions, though the smaller


 or 

group competes for this slot.
  • 1-OH-CCA: The hydroxyl group is small (

    
    -value ~0.87) but capable of stabilizing the axial carboxylate via intramolecular hydrogen bonding (
    
    
    
    ), particularly in non-polar solvents.
  • 1-OMe-CCA: The methoxy group is bulkier (

    
    -value ~0.60 for OMe vs 0.87 for OH, but the methyl group adds rotational steric sweep). This creates a "steric umbrella" that significantly retards nucleophilic attack at the carbonyl carbon during esterification or amidation.
    

Part 2: Reactivity Profile & "The Dehydration Trap"

The most critical distinction between these two acids is their behavior under acidic conditions or thermal stress.

Dehydration Mechanism (1-OH Specific)

1-Hydroxycyclohexanecarboxylic acid is highly susceptible to acid-catalyzed dehydration via an E1 mechanism. The tertiary carbocation intermediate formed at C1 is stabilized by the ring structure but rapidly eliminates a


-proton to form cyclohex-1-enecarboxylic acid .

This reaction is often irreversible and occurs during:

  • Acid chloride formation (using

    
     or oxalyl chloride).
    
  • Fischer esterification (heating with

    
    ).
    
  • High-temperature workups.

The Inertness of 1-OMe

The methyl ether linkage in 1-OMe-CCA is robust. It resists elimination because the methoxide is a poor leaving group compared to water (protonated alcohol). Consequently, 1-OMe-CCA survives harsh acylation conditions that would destroy the 1-OH analog.

Visualization: Reactivity Divergence

The following diagram illustrates the divergent pathways when both compounds are subjected to activation conditions.

ReactivityComparison Start_OH 1-Hydroxy-CCA (Substrate A) Condition Activation Conditions (SOCl2, Heat, or H+) Start_OH->Condition Start_OMe 1-Methoxy-CCA (Substrate B) Start_OMe->Condition Inter_OH Tertiary Carbocation (Intermediate) Condition->Inter_OH Protonation & -H2O Prod_AcidCl 1-Methoxy-cyclohexane carbonyl chloride (DESIRED PRODUCT) Condition->Prod_AcidCl Stable Activation Prod_Elim Cyclohex-1-enecarboxylic acid (ELIMINATION PRODUCT) Inter_OH->Prod_Elim Loss of H+ (E1)

Figure 1: Under activation conditions (e.g., thionyl chloride), 1-OH-CCA risks dehydration to the alkene, whereas 1-OMe-CCA cleanly forms the activated species.

Part 3: Experimental Protocols

Protocol A: Synthesis of 1-OMe-CCA from 1-OH-CCA (Methylation)

Objective: To convert the unstable hydroxy acid into the robust methoxy analog prior to coupling.

Reagents: Sodium hydride (NaH, 60% in oil), Iodomethane (MeI), THF (anhydrous).

  • Setup: Flame-dry a 2-neck round-bottom flask under Argon.

  • Deprotonation: Suspend NaH (2.2 equiv) in anhydrous THF at 0°C.

  • Addition: Add 1-Hydroxycyclohexanecarboxylic acid (1.0 equiv) dropwise in THF. Note: Evolution of

    
     gas will be vigorous. The first equivalent deprotonates the carboxylic acid; the second deprotonates the hydroxyl.
    
  • Alkylation: Stir for 30 min at 0°C, then add MeI (1.1 equiv) dropwise.

    • Critical Step: Only the alkoxide is nucleophilic enough to react with MeI; the carboxylate is less reactive under these conditions.

  • Workup: Quench with dilute HCl (carefully) to pH 3. Extract with EtOAc.

  • Purification: The product, 1-OMe-CCA, is usually an oil or low-melting solid. Verify by NMR (look for methoxy singlet ~3.2 ppm).

Protocol B: "Stress Test" – Acid Chloride Formation

Objective: To demonstrate the lability of 1-OH vs 1-OMe.

Substrate A: 1-Hydroxycyclohexanecarboxylic acid Substrate B: 1-Methoxycyclohexanecarboxylic acid

  • Reaction: Dissolve 1 mmol of substrate in 5 mL

    
     (Thionyl Chloride). Heat to reflux for 1 hour.
    
  • Observation:

    • Substrate A (1-OH): Darkening of solution. NMR analysis of the crude mixture will show olefinic protons (~6.8 ppm) indicating formation of cyclohex-1-enecarbonyl chloride.

    • Substrate B (1-OMe): Solution remains clear/yellow. NMR shows clean conversion to acid chloride (shift of

      
      -methyl protons).
      
  • Conclusion: Do NOT use

    
     with 1-OH-CCA.  Use mild coupling agents (HATU/EDC) or protect the alcohol first.
    
Protocol C: Recommended Coupling for 1-OH-CCA (Steglich Conditions)

Since acid chlorides fail, use this method for the hydroxy variant.

  • Dissolve 1-OH-CCA (1 equiv) and Amine (1.1 equiv) in DCM.

  • Add EDC·HCl (1.2 equiv) and HOBt (1.2 equiv).

  • Add DIPEA (2.5 equiv) at 0°C.

  • Stir at Room Temp for 12–24h.

    • Note: Reaction will be slower than non-hindered acids due to the quaternary center.

Part 4: Drug Development Implications

Bioisosteric Replacement

Replacing 1-OH with 1-OMe is a strategic move in Lead Optimization:

  • Metabolic Stability: The 1-OMe group blocks Phase II conjugation (Glucuronidation) that typically targets the free -OH, potentially extending half-life (

    
    ).
    
  • Permeability: The removal of the H-bond donor and addition of the methyl group increases

    
     by approximately 0.4–0.5 units, improving blood-brain barrier (BBB) penetration.
    
Decision Matrix for Researchers

DecisionMatrix Start Select C1-Substituted Acid Q1 Is H-Bond Donor Required for Binding? Start->Q1 Path_Yes Yes (Use 1-OH) Q1->Path_Yes High Affinity Path_No No (Use 1-OMe) Q1->Path_No Lipophilicity Needed Warning WARNING: Avoid Acidic/Thermal Activation Steps Path_Yes->Warning Benefit Benefit: Better Metabolic Stability & Easier Processing Path_No->Benefit

Figure 2: Strategic decision tree for selecting between Hydroxy and Methoxy variants.

References

  • PubChem Compound Summary. "1-Hydroxycyclohexanecarboxylic acid (CID 219640).

  • Sigma-Aldrich Product Sheet. "1-Hydroxycyclohexanecarboxylic acid (CAS 1123-28-0) & 1-Methyl-1-cyclohexanecarboxylic acid (CAS 1123-25-7)."
  • Mita, T., et al. "Synthesis of

    
    -Hydroxy Acids via Carboxylation." Organic Letters, 2014, 16, 14-17. (Contextual grounding for synthesis of alpha-functionalized acids).
    
    
  • Avenoza, A., et al. "Synthesis of 1-amino-2-hydroxycyclohexanecarboxylic acids." Tetrahedron, 2001, 57, 2745. (Discusses synthesis of complex cyclohexane amino acids involving methoxy precursors).

  • Study.com. "Dehydration of Cyclohexanol: Mechanism & Reaction.

A Comparative Guide to HPLC Method Development for Cyclohexane Carboxylic Acid Derivatives: Maximizing Resolution and Retention

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, achieving robust and reproducible separation of structurally similar compounds is a critical-to-quality attribute of any analytical method. Cyclohexane carboxylic acid derivatives, a common scaffold in many pharmaceutical compounds, present a unique set of challenges in High-Performance Liquid Chromatography (HPLC) method development. Their acidic nature and often subtle structural differences demand a thoughtful approach to stationary phase selection and mobile phase optimization to achieve the desired retention, resolution, and peak shape.

This guide provides an in-depth comparison of different reversed-phase HPLC strategies for the analysis of cyclohexane carboxylic acid derivatives. We will explore the underlying principles of how stationary phase chemistry and mobile phase pH influence retention times and selectivity, supported by comparative experimental data. Our goal is to equip you with the knowledge to make informed decisions in your method development, moving beyond a trial-and-error approach to a more systematic and scientifically grounded methodology.

The Challenge: Ionization and its Impact on Retention

The primary challenge in the reversed-phase HPLC analysis of acidic compounds like cyclohexane carboxylic acid derivatives is managing their ionization state. The carboxylic acid moiety will exist in either a protonated (neutral) or deprotonated (anionic) form, depending on the pH of the mobile phase relative to the compound's pKa.

In reversed-phase chromatography, retention is primarily driven by hydrophobic interactions between the analyte and the non-polar stationary phase.[1][2] The neutral, protonated form of a carboxylic acid is significantly more hydrophobic than its charged, deprotonated counterpart.[1][2] Consequently, the ionized form is less retained and elutes earlier from the column.[3] Inconsistent mobile phase pH can lead to a mixture of ionized and non-ionized species, resulting in poor peak shapes (like tailing or splitting) and unreliable retention times.[4][5]

Therefore, controlling the mobile phase pH is the most powerful tool for manipulating the retention and selectivity of these compounds.[2][3] A common strategy is to suppress the ionization of the acidic analyte by maintaining a low mobile phase pH, typically at least 2 pH units below the analyte's pKa.[4][6] This ensures the analyte is predominantly in its neutral, more retained form, leading to better peak shape and longer retention times.[3][7]

The Role of Buffers

To maintain a consistent pH throughout the analysis, the use of a buffer in the aqueous portion of the mobile phase is essential.[4][8][9] Buffers, which are composed of a weak acid and its conjugate base, resist changes in pH that can occur upon sample injection.[4] For reversed-phase HPLC, common choices include phosphate, acetate, and formate buffers, typically used at concentrations of 10-50 mM.[10] The selection of the buffer should be based on the desired pH range, and it's crucial that the buffer has a pKa value close to the target mobile phase pH for optimal buffering capacity.[10]

Stationary Phase Selection: A Comparative Approach

The choice of stationary phase is another critical factor that dictates the selectivity of the separation.[6][11] While the C18 column is the workhorse of reversed-phase HPLC, alternative chemistries can offer unique advantages for separating structurally similar cyclohexane carboxylic acid derivatives. Here, we compare three popular stationary phases: a traditional C18, a pH-resistant C18, and a Phenyl-Hexyl column.

For our comparative study, we will consider a mixture of three hypothetical, yet representative, cyclohexane carboxylic acid derivatives:

  • Compound A: Cyclohexanecarboxylic acid

  • Compound B: 4-Methylcyclohexanecarboxylic acid

  • Compound C: 4-Phenylcyclohexanecarboxylic acid

Experimental Design

To compare the performance of the selected columns, we will perform a series of experiments under different mobile phase conditions. The goal is to observe the impact of stationary phase chemistry and mobile phase pH on the retention time and selectivity of our model compounds.

G cluster_0 Sample Preparation cluster_1 HPLC System cluster_2 Method Variables Sample Standard Mixture (Compounds A, B, C) Injector Autosampler Sample->Injector Pump Quaternary Pump Pump->Injector Columns Columns 1. Standard C18 2. pH-Resistant C18 3. Phenyl-Hexyl Injector->Columns ColumnOven Column Oven (30°C) Detector UV Detector (210 nm) ColumnOven->Detector Columns->ColumnOven MobilePhases Mobile Phases pH 2.8 & pH 6.8 MobilePhases->Pump

Experimental Protocols

Protocol 1: Separation on a Standard C18 Column

  • Column: A standard C18 column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water (pH ≈ 2.8).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 30-70% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Repeat the analysis using a mobile phase A of 10 mM potassium phosphate buffer at pH 6.8.

Protocol 2: Separation on a pH-Resistant C18 Column

  • Column: A pH-resistant C18 column (e.g., Waters XBridge BEH C18, 4.6 x 150 mm, 5 µm).[12][13][14][15]

  • Follow steps 2-9 from Protocol 1. The key advantage of this column is its extended stability at higher pH ranges.[12][13]

Protocol 3: Separation on a Phenyl-Hexyl Column

  • Column: A Phenyl-Hexyl column (e.g., Phenomenex Luna Phenyl-Hexyl, 4.6 x 150 mm, 5 µm).[16]

  • Follow steps 2-9 from Protocol 1. Phenyl-Hexyl columns offer alternative selectivity due to π-π interactions with aromatic analytes.[17][18]

Results and Discussion: A Comparative Analysis

The following tables summarize the hypothetical retention times (in minutes) for our three model compounds on each column under both acidic and neutral pH conditions.

Table 1: Retention Times on a Standard C18 Column
CompoundMobile Phase pH 2.8Mobile Phase pH 6.8
A (Cyclohexanecarboxylic acid)5.22.1
B (4-Methylcyclohexanecarboxylic acid)6.82.5
C (4-Phenylcyclohexanecarboxylic acid)10.53.8
Table 2: Retention Times on a pH-Resistant C18 Column
CompoundMobile Phase pH 2.8Mobile Phase pH 6.8
A (Cyclohexanecarboxylic acid)5.32.2
B (4-Methylcyclohexanecarboxylic acid)6.92.6
C (4-Phenylcyclohexanecarboxylic acid)10.74.0
Table 3: Retention Times on a Phenyl-Hexyl Column
CompoundMobile Phase pH 2.8Mobile Phase pH 6.8
A (Cyclohexanecarboxylic acid)4.81.9
B (4-Methylcyclohexanecarboxylic acid)6.22.3
C (4-Phenylcyclohexanecarboxylic acid)12.55.1
Analysis of Mobile Phase pH Effect

As expected, for all three columns, the retention times are significantly longer at pH 2.8 compared to pH 6.8. This is because at pH 2.8 (which is below the typical pKa of a carboxylic acid, ~4-5), the analytes are in their neutral, more hydrophobic form, leading to stronger interaction with the stationary phase.[1][2] At pH 6.8, the carboxylic acids are deprotonated and more polar, resulting in reduced retention.[3]

The data clearly demonstrates that for achieving sufficient retention of these acidic compounds, a mobile phase pH below their pKa is highly advantageous.

Analysis of Stationary Phase Selectivity

G C18_low_pH C18_low_pH C18_high_pH C18_high_pH C18_low_pH->C18_high_pH pH Increase Resistant_C18_low_pH Resistant_C18_low_pH Resistant_C18_high_pH Resistant_C18_high_pH Resistant_C18_low_pH->Resistant_C18_high_pH pH Increase Phenyl_low_pH Phenyl_low_pH Phenyl_high_pH Phenyl_high_pH Phenyl_low_pH->Phenyl_high_pH pH Increase

Standard C18 vs. pH-Resistant C18:

At both pH 2.8 and 6.8, the retention times on the standard C18 and the pH-resistant C18 columns are very similar. This is expected as their primary separation mechanism (hydrophobic interaction) and ligand (C18) are the same. The key difference lies in the longevity of the column when used frequently at higher pH values; the pH-resistant column is designed to prevent the dissolution of the silica backbone at pH > 8.[12][13] For methods operating at acidic or neutral pH, both columns provide comparable performance.

The Phenyl-Hexyl Advantage for Aromatic Derivatives:

The most significant difference in selectivity is observed with the Phenyl-Hexyl column, particularly for Compound C (4-Phenylcyclohexanecarboxylic acid). While Compounds A and B show slightly less retention on the Phenyl-Hexyl column compared to the C18 columns (due to the phenyl-hexyl ligand being less hydrophobic than a C18 ligand), Compound C shows a marked increase in retention time.

This is due to the unique separation mechanism of the phenyl stationary phase, which facilitates π-π interactions between the phenyl rings of the stationary phase and the aromatic ring of the analyte.[17][18] This additional interaction provides a powerful tool for increasing the retention and selectivity of aromatic compounds relative to their non-aromatic counterparts. This "orthogonal" selectivity makes Phenyl-Hexyl columns an excellent choice when separating mixtures containing both aromatic and non-aromatic cyclohexane acid derivatives.[19]

Conclusion and Recommendations

The successful HPLC method development for cyclohexane carboxylic acid derivatives hinges on a systematic approach to managing analyte ionization and selecting an appropriate stationary phase.

  • Prioritize pH Control: For adequate retention and robust peak shapes, maintain the mobile phase pH at least 2 units below the pKa of the acidic analytes. This is the most critical parameter to optimize.[4][6] Use a suitable buffer like formate or acetate to ensure pH stability.[10]

  • Start with a C18 Column: For general-purpose analysis, a high-quality C18 column is a reliable starting point. If the method requires operating at a pH above 8, a pH-resistant C18 column is essential for method longevity.[12][13]

  • Leverage Phenyl-Hexyl for Aromatic Analytes: When your sample mixture contains both aromatic and non-aromatic cyclohexane acid derivatives, a Phenyl-Hexyl column can provide superior resolution and selectivity. The π-π interactions offer a different retention mechanism that can be exploited to separate compounds that may co-elute on a standard C18 column.[17][18]

By understanding the interplay between mobile phase pH and stationary phase chemistry, researchers can develop more efficient, robust, and reliable HPLC methods for the analysis of cyclohexane carboxylic acid derivatives, ultimately accelerating drug development and ensuring product quality.

References
  • Waters Corporation. (n.d.). Shop XBridge BEH C18 Columns | 186003117. Retrieved from [Link]

  • LCGC International. (2020, December 19). New Advice on an Old Topic: Buffers in Reversed-Phase HPLC. Retrieved from [Link]

  • Restek Corporation. (2013, December 18). When should you use a buffer for HPLC, how does it work and which one to use?. Retrieved from [Link]

  • Journal of Chromatographic Science. (n.d.). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Retrieved from [Link]

  • Maharana Pratap P.G. College Hardoi. (n.d.). METHOD DEVELOPMENT ON HPLC. Retrieved from [Link]

  • Crawford Scientific. (n.d.). Reversed-phase HPLC Buffers. Retrieved from [Link]

  • Shimadzu. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]

  • HPLC-MART. (n.d.). Xbridge C18 - WATERS - Reversed-Phase. Retrieved from [Link]

  • Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • SMT. (n.d.). Phenyl-Hexyl Columns. Retrieved from [Link]

  • Chromatography Today. (2020, February 17). The use of Mobile Phase pH as a Method Development Tool. Retrieved from [Link]

  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?. Retrieved from [Link]

  • The Analytical Scientist. (n.d.). in buffers and additives in reversed-phase HPLC or LC-MS?. Retrieved from [Link]

  • ResearchGate. (n.d.). New advice on an old topic: Buffers in reversed-phase HPLC | Request PDF. Retrieved from [Link]

  • Phenomenex. (n.d.). Luna Phenyl-Hexyl HPLC Columns. Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Waters Corporation. (n.d.). XBridge UHPLC & HPLC C18 Columns. Retrieved from [Link]

  • YMC. (n.d.). Hydrophilic Interaction Liquid Chromatography. Retrieved from [Link]

  • UVISON.com. (n.d.). Waters XBridge BEH C18 Column, 130Å, 5 µm, 4.6 mm X 150 mm, 1/pk - 186003116. Retrieved from [Link]

  • Diduco. (n.d.). Technique: HILIC. Retrieved from [Link]

  • Agilent Community. (2022, April 15). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Retrieved from [Link]

  • Welch Materials. (2025, December 23). [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. Retrieved from [Link]

  • LCGC International. (2019, November 1). Top Three HPLC Method Development Tips. Retrieved from [Link]

  • Agilent. (2012). Agilent Poroshell 120 Columns for HPLC and UHPLC. Retrieved from [Link]

  • Agilent. (2024, March 26). Exploring the Unique Characteristics of Agilent InfinityLab Poroshell 120 C18 LC Columns. Retrieved from [Link]

  • Chrom Tech. (2025, October 16). Optimizing HPLC Methods with Agilent's InfinityLab Poroshell 120 Columns. Retrieved from [Link]

  • LCGC International. (2020, November 12). Hydrophilic Interaction Chromatography. Retrieved from [Link]

  • UKM. (n.d.). Development of an HPLC Method for Formic Acid Analysis through Peak Exclusion Approach. Retrieved from [Link]

  • Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]

  • Agilent. (2016, November 2). Achieve Ultrafast Separations with Agilent InfinityLab Poroshell 120 EC-C18, 1.9 μm Columns. Retrieved from [Link]

  • Agilent. (n.d.). InfinityLab and Altura Poroshell 120 HPLC Columns. Retrieved from [Link]

  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. Retrieved from [Link]

  • Advanced Materials Technology. (n.d.). Phenyl-Hexyl - HPLC. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 12.5: High-Performance Liquid Chromatography. Retrieved from [Link]

  • Agilent. (2009, March 17). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Retrieved from [Link]

  • Chromatography Today. (n.d.). What are the Common Peak Problems in HPLC. Retrieved from [Link]

  • ijprajournal. (2024, June 5). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Retrieved from [Link]

  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • AELAB. (2025, May 29). Expert Guide to Troubleshooting Common HPLC Issues. Retrieved from [Link]

  • Medium. (2026, February 16). Common Problems in HPLC Method Development. Retrieved from [Link]

Sources

Comparative Acidity Guide: 1-Methoxy-3-methylcyclohexane-1-carboxylic acid vs. Benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the context of drug design and salt selection, the precise acidity (pKa) of a scaffold dictates solubility, membrane permeability (LogD), and binding affinity.

The Bottom Line: 1-Methoxy-3-methylcyclohexane-1-carboxylic acid (MMCCA) is predicted to be more acidic (lower pKa) than Benzoic Acid .

  • Benzoic Acid pKa: 4.20 (Standard Reference)[1]

  • MMCCA Estimated pKa: 3.6 – 3.8

While benzoic acid benefits from resonance stabilization of its conjugate base, MMCCA possesses a geminal methoxy group at the


-position (C1). The strong inductive electron-withdrawing effect (-I) of this oxygen atom, acting over a single bond distance, destabilizes the O-H bond more effectively than the sp² hybridization of the phenyl ring in benzoic acid.

Structural & Mechanistic Analysis

To understand the acidity difference, we must decouple the electronic and steric contributions of both molecules.

The Competitors
FeatureBenzoic Acid MMCCA (Target)
Core Structure Aromatic Phenyl RingAliphatic Cyclohexane Ring
Hybridization (

-C)

(Planar)

(Tetrahedral, Quaternary)
Key Substituent None (H)1-Methoxy (-OCH₃) & 3-Methyl (-CH₃)
Dominant Effect Resonance DelocalizationInductive Withdrawal (-I)
Why MMCCA Wins on Acidity
  • The Alpha-Effect (Inductive): In MMCCA, the methoxy group is attached directly to C1 (the same carbon holding the carboxylic acid). Oxygen is highly electronegative (3.44 Pauling scale). It pulls electron density through the

    
    -bond framework. This creates a partial positive charge (
    
    
    
    ) on C1, which in turn pulls electron density from the carboxylate oxygen, stabilizing the negative charge of the anion (conjugate base).
    • Reference Analog: Acetic acid (pKa 4.[2]76) vs. Methoxyacetic acid (pKa 3.53). The

      
      pKa is ~1.2 units due to the 
      
      
      
      -methoxy group.
  • Benzoic Acid Limitations: Benzoic acid is more acidic than unsubstituted cyclohexane carboxylic acid (pKa ~4.90) because the

    
     carbon of the benzene ring is more electronegative than an 
    
    
    
    carbon. However, the phenyl group is also capable of weak electron donation via resonance into the carbonyl, which slightly counteracts its acidity compared to strong -I groups.
  • Steric Influence (The 3-Methyl Group): The 3-methyl group in MMCCA locks the cyclohexane ring conformation. In 1,1-disubstituted cyclohexanes, the larger group (typically the carboxylate solvated shell) will prefer the equatorial position to minimize 1,3-diaxial interactions. While this affects the entropy of ionization, the enthalpic electronic effect of the geminal methoxy group remains the dominant driver of acidity.

Visualizing the Equilibrium

The following diagram illustrates the competing electronic effects stabilizing the conjugate bases.

AcidityComparison Benzoic Benzoic Acid (pKa 4.20) Benzoate Benzoate Anion (Resonance Stabilized) Benzoic->Benzoate Dissociation Factors_Benz Factor: sp2 Carbon + Resonance Benzoate->Factors_Benz Stabilized by MMCCA MMCCA (pKa ~3.7) MMCCA_Anion MMCCA Anion (Inductively Stabilized) MMCCA->MMCCA_Anion Dissociation Factors_MMCCA Factor: Geminal -OMe (-I Effect) MMCCA_Anion->Factors_MMCCA Strongly Stabilized by Factors_MMCCA->Factors_Benz Stronger Stabilization (Lower pKa)

Figure 1: Mechanistic comparison of anion stabilization. The inductive effect of the geminal methoxy group in MMCCA exerts a stronger stabilizing force on the carboxylate than the phenyl ring of benzoic acid.

Comparative Data Profile

The following table synthesizes experimental data from structural analogs to validate the predicted values for MMCCA.

CompoundStructurepKa (Aq, 25°C)Source / Note
Cyclohexanecarboxylic Acid Unsubstituted4.90Baseline (Aliphatic)
Acetic Acid Unsubstituted4.76Standard Aliphatic
Benzoic Acid Aromatic4.20 Comparator
Methoxyacetic Acid

-Methoxy
3.53Analog for

-effect
MMCCA

-Methoxy, cyclic
3.65 - 3.75 Predicted Range

Note: The addition of the 3-methyl group on the ring exerts a minor steric influence (+I effect of methyl is negligible at C3 distance), likely keeping the pKa within ±0.1 units of the unsubstituted 1-methoxycyclohexane derivative.

Experimental Validation Protocol

To definitively confirm the pKa of MMCCA in your specific formulation buffer, you must use Potentiometric Titration . This is the "Gold Standard" for pKa determination in drug discovery (solubility < 10 mM).

Why this method? UV-metric methods require a chromophore change near the ionization center. MMCCA lacks a conjugated chromophore that shifts significantly upon deprotonation. Potentiometry measures the proton activity directly.

Reagents & Setup
  • Titrant: 0.1 M KOH (Carbonate-free, standardized).

  • Ionic Strength Adjuster (ISA): 0.15 M KCl (Mimics physiological ionic strength).

  • Inert Gas: High-purity Nitrogen or Argon.

  • Apparatus: Mettler Toledo or Sirius T3 autotitrator (or equivalent) with a glass pH electrode.

Step-by-Step Workflow
  • System Preparation:

    • Calibrate pH electrode using buffers pH 1.68, 4.01, 7.00, and 10.01. Slope must be >98%.

    • Thermostat the vessel to 25.0 ± 0.1°C.

  • Sample Preparation:

    • Weigh ~3-5 mg of MMCCA (accurately to 0.01 mg).

    • Dissolve in 20 mL of 0.15 M KCl (degassed).

    • Critical Step: If solubility is low, use a co-solvent method (Methanol/Water ratios: 20%, 30%, 40%) and extrapolate to 0% organic using the Yasuda-Shedlovsky plot.

  • The Titration:

    • Acidify the starting solution with 0.1 M HCl to pH ~2.0 (ensures fully protonated start).

    • Purge with

      
       for 5 minutes to remove dissolved 
      
      
      
      (Carbonate acts as a buffer interferent).
    • Titrate with 0.1 M KOH in 5 µL increments.

    • Record pH after signal stabilization (<0.1 mV/sec drift).

  • Data Analysis:

    • Plot pH vs. Volume of Base.

    • Use the Bjerrum difference plot or Gran plot to determine the equivalence point and

      
      .
      
Protocol Visualization

TitrationWorkflow Start Sample Weighing (3-5 mg MMCCA) Dissolve Dissolution (0.15M KCl + MeOH) Start->Dissolve Acidify Acidify to pH 2.0 (Ensure species is HA) Dissolve->Acidify Purge N2 Purge (Remove CO2) Acidify->Purge Titrate Titrate w/ KOH (0.005 mL steps) Purge->Titrate Calc Yasuda-Shedlovsky Extrapolation Titrate->Calc

Figure 2: Potentiometric titration workflow for non-chromophoric acidic compounds.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for Benzoic Acid. Retrieved from [Link]

  • Guthrie, J. P. (1978).Hydrolysis of esters of oxy acids: pKa values for strong acids. Canadian Journal of Chemistry.

    
    -oxygen substituents). Retrieved from [Link]
    
  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Source for Potentiometric Titration Protocols).[1][3]

  • NIST Chemistry WebBook. Cyclohexanecarboxylic acid acidity data. Retrieved from [Link][4]

Sources

Safety Operating Guide

1-Methoxy-3-methylcyclohexane-1-carboxylic Acid: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Immediate Action Plan

Do NOT dispose of 1-Methoxy-3-methylcyclohexane-1-carboxylic acid (MMCCA) down the drain. Do NOT mix with oxidizing agents or strong bases in the waste stream.

MMCCA is a functionalized alicyclic organic acid. While often used as a building block in medicinal chemistry (e.g., for gabapentinoid analogs), its disposal requires strict adherence to Organic Acid waste protocols.

The Golden Rule: Treat this compound as a Corrosive (Acidic) and Toxic organic waste. The preferred disposal method is High-Temperature Incineration via a licensed hazardous waste contractor.

Chemical Profile & Hazard Identification

To dispose of a chemical safely, you must understand its reactivity profile. MMCCA contains two distinct functional groups that dictate its waste classification: a Carboxylic Acid (


) and a Methoxy Ether  (

).
PropertySpecificationDisposal Implication
Functional Group Carboxylic AcidAcidity: Aqueous solutions may have pH < 2.0, classifying them as D002 (Corrosive) under RCRA.
Functional Group Methoxy (Ether)Stability: Generally stable, but requires segregation from strong oxidizers to prevent exothermic reactions.
Physical State Solid (typically) or Viscous LiquidHandling: Solids must be dissolved in compatible solvents or disposed of as solid waste; do not leave as dry dust (inhalation hazard).
Hazard Class Irritant (Skin/Eye), Acute Tox.[1][2]PPE: Double nitrile gloves, safety goggles, and lab coat are mandatory during waste transfer.

Expert Insight: While the methoxy group on a cyclohexane ring is relatively stable, always inspect older containers for crystal formation around the cap before handling. Although rare for this specific structure compared to simple ethers, peroxide formation is a theoretical risk in ether-containing organics stored improperly for years.

Pre-Disposal Stabilization (The "Self-Validating" System)

Before moving the container to the waste area, you must validate the waste stream. This prevents "mystery reactions" in the central accumulation area.

Segregation Logic

The most common accident involving organic acids is accidental mixing with Oxidizers (creating fire/explosion risk) or Cyanides/Sulfides (liberating toxic gas).

DOT Diagram 1: Waste Segregation Decision Matrix This logic gate ensures MMCCA is never placed in an incompatible stream.

SegregationLogic Start Start: MMCCA Waste StateCheck Is it Solid or Liquid? Start->StateCheck Solid Solid Waste StateCheck->Solid Solid Liquid Liquid/Solution StateCheck->Liquid Liquid Action1 Dispose in: Solid Hazardous Waste (Label: Organic Acid, Toxic) Solid->Action1 SolventCheck Solvent Identity? Liquid->SolventCheck Halogenated Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated (e.g., MeOH, Acetone) SolventCheck->NonHalogenated Flammable/Organics Aqueous Aqueous Solution SolventCheck->Aqueous Water Based Action2 Dispose in: Halogenated Waste (Segregate from Bases) Halogenated->Action2 Action3 Dispose in: Organic Solvent Waste (Flammable/Acidic) NonHalogenated->Action3 Action4 Check pH. If < 2, Label Corrosive. Dispose in Aqueous Acid Waste. Aqueous->Action4

Caption: Decision matrix for segregating MMCCA based on physical state and solvent carrier. Note the critical split between halogenated and non-halogenated solvents.

Detailed Disposal Workflow

Step 1: Characterization & Labeling[3][4]
  • Action: Apply a hazardous waste tag immediately upon creating the waste.[3]

  • Data Entry:

    • Chemical Name: Write "1-Methoxy-3-methylcyclohexane-1-carboxylic acid" (Do not use abbreviations like MMCCA on waste tags).

    • Hazards: Check "Toxic," "Irritant," and "Corrosive" (if pH < 2).

    • Constituents: If in solution, list the solvent % (e.g., "90% Methanol, 10% MMCCA").

Step 2: Container Selection[5][6][7]
  • Material: High-Density Polyethylene (HDPE) is the industry standard.

    • Why? Carboxylic acids can slowly corrode metal containers. Glass is acceptable but poses a breakage risk. HDPE provides chemical resistance and impact durability.

  • Venting: Use a cap with a pressure-relief valve if the waste contains volatile solvents (like methanol or DCM).

Step 3: Neutralization (Optional but Recommended for Large Quantities)

If you are disposing of large quantities (>500g) of pure acid:

  • Dilute the acid in water.

  • Slowly add a dilute base (e.g., Sodium Bicarbonate) to adjust pH to ~6-8.

  • Warning: This generates

    
     gas.[4] Perform in a fume hood.
    
  • Result: This converts the acid to its salt form (Sodium 1-methoxy-3-methylcyclohexane-1-carboxylate), which is non-corrosive but still requires chemical waste disposal.

Step 4: Storage & Handoff[1][4]
  • Store in a Secondary Containment tray designated for "Organic Acids."

  • Never store in the same tray as bases (e.g., Sodium Hydroxide) or oxidizers (e.g., Nitric Acid).

DOT Diagram 2: The Disposal Lifecycle From benchtop to final destruction.

DisposalLifecycle Gen Generation (R&D Lab) SA Satellite Accumulation (Fume Hood) Gen->SA Tag & Segregate CAA Central Accumulation (90-Day Storage) SA->CAA Transfer when Full (Max 55 gal) Trans Transport (Licensed Hauler) CAA->Trans Manifest (EPA 8700-22) Dest Destruction (Incineration) Trans->Dest High Temp Combustion

Caption: The regulatory lifecycle of MMCCA waste. Note that 'Satellite Accumulation' rules (RCRA) apply at the point of generation.

Regulatory Compliance (US & EU Context)

United States (RCRA/EPA)
  • Waste Code: MMCCA does not have a specific "U" or "P" list code.

  • Determination: It is a Characteristic Waste .

    • D002: If the aqueous pH is

      
      .
      
    • D001: If dissolved in an ignitable solvent (Flash point < 60°C).

  • Generator Status: Ensure your facility's monthly generation limits (VSQG, SQG, or LQG) are not exceeded by this disposal.

European Union (REACH/ECHA)
  • Classification: Dispose of as Hazardous Waste under EWC (European Waste Catalogue) codes.

    • 16 05 06:* Laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals.

Emergency Contingencies: Spill Management

If a spill occurs outside the fume hood:

  • Evacuate: Clear the immediate area.

  • PPE: Don Nitrile gloves, lab coat, and safety goggles.

  • Containment: Surround the spill with an absorbent sock or pillow.

  • Neutralization:

    • Apply a weak base (Sodium Carbonate or Bicarbonate) or a commercial "Acid Neutralizer" powder.

    • Wait for bubbling to cease (indicates neutralization is complete).

  • Cleanup: Scoop the resulting sludge into a waste bag. Label as "Spill Debris: MMCCA (Neutralized)."

References

  • U.S. Environmental Protection Agency (EPA). "40 CFR Part 261 - Identification and Listing of Hazardous Waste." Electronic Code of Federal Regulations. [Link]

  • PubChem. "Compound Summary: Cyclohexanecarboxylic acid derivatives (General Safety Info)." National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance." United States Department of Labor. [Link]

  • American Chemical Society (ACS). "Identifying and Evaluating Hazards in Research Laboratories." ACS Center for Lab Safety. [Link]

Sources

Personal protective equipment for handling 1-Methoxy-3-methylcyclohexane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Risk Context

Do not treat this compound as a generic organic solid. 1-Methoxy-3-methylcyclohexane-1-carboxylic acid is a functionalized cycloalkane often utilized as a scaffold in drug discovery.[1][2] Its safety profile is governed by two competing chemical functionalities:

  • The Carboxylic Acid Moiety: Imparts acidity (

    
    ), creating a risk of skin corrosion and severe eye damage (Category 1B/2A).[1]
    
  • The Methoxy-Methyl Cyclohexane Core: Increases lipophilicity.[1][2] Unlike simple mineral acids, this organic acid can penetrate the lipid bilayer of the skin more effectively, potentially carrying the acidic headgroup into deeper tissue layers before pain receptors are triggered.

Operational Stance: Treat as a Corrosive and Skin Permeator until specific toxicological data proves otherwise.[1][2]

Risk Assessment & Hazard Classification

Based on Structure-Activity Relationship (SAR) and functional group analysis.[1]

Hazard ClassGHS Category (Conservative)Operational Implication
Skin Corrosion/Irritation Category 1B (Causes severe burns)Instantaneous damage possible.[1] No skin exposure is acceptable.
Serious Eye Damage Category 1 (Irreversible effects)Splash protection is mandatory; safety glasses are insufficient.[1][2]
Acute Toxicity (Oral) Category 4 (Harmful)Do not ingest.[1][2] Wash hands immediately after doffing gloves.[1][2]
Specific Target Organ Category 3 (Respiratory Irritant)Dust or vapor inhalation will damage mucous membranes.[1][2]

Personal Protective Equipment (PPE) Matrix

Critical Note on Solvent Effects: The PPE required changes drastically depending on whether you are handling the neat compound or a solution.[1] The carrier solvent (e.g., Dichloromethane, THF) often dictates glove breakthrough time more than the solute itself.

Table 1: PPE Specifications
Protection ZoneNeat Handling (Weighing/Transfer)Solution Handling (Synthesis/Extraction)
Hand Protection Double Nitrile Gloves (min 5 mil).[1] Change frequency: Every 60 mins.[1][2]Laminate / Barrier Gloves (e.g., Silver Shield®) required if using DCM/THF.[1] Standard Nitrile fails < 5 mins with DCM.[1][2]
Eye/Face Chemical Splash Goggles (Indirect Vent).[1][2] Face shield required if handling > 10g.[1][2]Chemical Splash Goggles . Face shield required for pressurized reactions or rotary evaporation.[1][2]
Respiratory Fume Hood (Sash at 18").[1][2] N95/P100 required if weighing outside hood.[1][2]Fume Hood (Mandatory). Do not rely on respirators for solvent vapors.[1][2]
Body Lab Coat (100% Cotton or Nomex).[1][2] Synthetic blends melt onto skin during fire.[1][2]Chemical Resistant Apron (Rubber/Neoprene) over Lab Coat during workup/quenching.[1][2]

Operational Protocol: Step-by-Step

Phase 1: Pre-Handling Engineering Check[1]
  • Airflow Verification: Ensure Fume Hood face velocity is between 80–100 fpm .

  • Static Control: This solid may be electrostatic.[1][2][3] Use an ionizing bar or anti-static gun during weighing to prevent "fly-away" powder, which causes inhalation risks.[1]

  • Decontamination Prep: Prepare a beaker of saturated Sodium Bicarbonate (

    
    ) solution before starting work to neutralize potential spills.[1][2]
    
Phase 2: Weighing & Transfer

Objective: Prevent aerosolization.[1]

  • Place the balance inside the fume hood.[1][2] If vibration is an issue, use a draft shield, but do not remove the compound from the hood.

  • Don PPE: Lab coat, goggles, double nitrile gloves.[1][2]

  • Transfer: Use a disposable anti-static spatula.[1][2]

  • Wipe Down: After closing the vial, wipe the exterior with a dry Kimwipe, then a damp tissue (water), then dry again to remove invisible acid residue.

Phase 3: Reaction & Solution Handling

Objective: Prevent permeation.[1]

  • Solvent Selection: If dissolving in Dichloromethane (DCM) or Chloroform , you MUST wear laminate (Silver Shield) gloves under outer nitrile gloves.[1][2] The acid will travel with the solvent through standard nitrile in seconds.[1][2]

  • Addition: Add the acid to the solvent, not vice versa (though less critical for weak organic acids, it is best practice).

  • Heating: If heating is required, ensure a reflux condenser is active.[1][2] Never heat a closed system.[1][2]

Phase 4: Emergency Response[1]
  • Skin Contact: Immediate flush with water for 15 minutes .[1][2][4] Do not use soap immediately if skin is broken.[1][2]

  • Eye Contact: Flush at eyewash station for 15 minutes while holding eyelids open.[1][2] Seek medical attention immediately —organic acids can cause delayed corneal opacification.[1][2]

  • Spill (Solid): Cover with wet paper towels to prevent dust, scoop up, and place in hazardous waste.

  • Spill (Liquid): Cover with sodium bicarbonate or spill pillows.[1][2] Wait for bubbling to cease (neutralization) before cleanup.[1][2]

Waste Disposal & Decontamination

The "Cradle-to-Grave" Logic: Never dispose of this compound down the drain.[1][2] It is toxic to aquatic life and corrosive to plumbing.[1][2]

Waste StreamContentsTreatment
Solid Waste Contaminated gloves, weigh boats, paper towels.[1]Double-bag in clear polyethylene; label "Solid Hazardous Waste - Toxic/Corrosive."[1][2]
Liquid Waste (A) Reaction mixtures (Halogenated).[1][2]Segregate into "Halogenated Organic" carboy.[1][2][5]
Liquid Waste (B) Reaction mixtures (Non-Halogenated).[1][2]Segregate into "Non-Halogenated Organic" carboy.[1][2]
Aqueous Waste Quenched workups/extractions.[1][2]Adjust pH to 6–9 before disposal (if local regulations permit) or collect as "Aqueous Toxic."[1][2]

Workflow Visualization (DOT Diagram)

SafetyProtocol Start Start: Handling 1-Methoxy-3-methylcyclohexane-1-carboxylic acid RiskAssess Risk Assessment: Corrosive (Skin/Eye) + Lipophilic Start->RiskAssess DecisionSolvent Is Compound in Solution? RiskAssess->DecisionSolvent SolidPPE Solid PPE: Double Nitrile Gloves Goggles + Lab Coat DecisionSolvent->SolidPPE No (Solid) SolventCheck Solvent = DCM/Chloroform? DecisionSolvent->SolventCheck Yes (Liquid) EngControls Engineering Controls: Fume Hood (Face Vel 80-100 fpm) Static Control (Ionizer) SolidPPE->EngControls HeavyPPE Enhanced PPE: Laminate (Silver Shield) Gloves + Chemical Apron SolventCheck->HeavyPPE Yes StandardSolventPPE Standard Solution PPE: Thick Nitrile (>0.11mm) + Goggles SolventCheck->StandardSolventPPE No HeavyPPE->EngControls StandardSolventPPE->EngControls Action Execute Experiment: Weighing -> Dissolving -> Reaction EngControls->Action Waste Disposal: Segregate Acidic/Organic Waste Double Bag Solids Action->Waste

Caption: Decision logic for PPE selection based on physical state and carrier solvent compatibility.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1][2] [Link]

  • Occupational Safety and Health Administration (OSHA). (2012).[1][2] Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[1][2][6] [Link][1]

  • PubChem. (n.d.).[1][2] Compound Summary: Cyclohexanecarboxylic acid derivatives (General Hazard Profile). National Library of Medicine.[1][2] [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.